Mersalyl
Description
This compound is the sodium salt form of this compound acid, a mercurial diuretic. This compound acid has been replaced by less toxic non-mercury containing diuretics.
This compound acid is an organomercuric compound. It is used as a diuretic. Mercury is a heavy, silvery d-block metal and one of six elements that are liquid at or near room temperature and pressure. It is a naturally occuring substance, and combines with other elements such as chlorine, sulfur, or oxygen to form inorganic mercury compounds (salts). Mercury also combines with carbon to make organic mercury compounds. (L1, L265)
A toxic thiol mercury salt formerly used as a diuretic. It inhibits various biochemical functions, especially in mitochondria, and is used to study those functions.
See also: Chlormerodrin (related); this compound Acid (broader).
Structure
2D Structure
Properties
Key on ui mechanism of action |
Mersalyl is a mercurial diuretic which acts on the renal tubules, increasing the excretion of sodium and chloride, in approximately equal amounts, and of water. As a result, blood pressure and edema is markedly decreased. High-affinity binding of the divalent mercuric ion to thiol or sulfhydryl groups of proteins is believed to be the major mechanism for the activity of mercury. Through alterations in intracellular thiol status, mercury can promote oxidative stress, lipid peroxidation, mitochondrial dysfunction, and changes in heme metabolism. Mercury is known to bind to microsomal and mitochondrial enzymes, resulting in cell injury and death. For example, mercury is known to inhibit aquaporins, halting water flow across the cell membrane. It also inhibits the protein LCK, which causes decreased T-cell signaling and immune system depression. Mercury is also believed to inhibit neuronal excitability by acting on the postsynaptic neuronal membrane. It also affects the nervous system by inhibiting protein kinase C and alkaline phosphatase, which impairs brain microvascular formation and function, as well as alters the blood-brain barrier. Organic mercury exhibits developmental effects by binding to tubulin, which prevents microtubule assembly and causes mitotic inhibition. In addition, mercury produces an autoimmune response, likely by modification of major histocompatibility complex (MHC) class II molecules, self-peptides, T-cell receptors, or cell-surface adhesion molecules. |
|---|---|
CAS No. |
486-67-9 |
Molecular Formula |
C13H16HgNNaO6 |
Molecular Weight |
505.85 g/mol |
IUPAC Name |
sodium;[3-[[2-(carboxylatomethoxy)benzoyl]amino]-2-methoxypropyl]mercury(1+);hydroxide |
InChI |
InChI=1S/C13H16NO5.Hg.Na.H2O/c1-9(18-2)7-14-13(17)10-5-3-4-6-11(10)19-8-12(15)16;;;/h3-6,9H,1,7-8H2,2H3,(H,14,17)(H,15,16);;;1H2/q;2*+1;/p-2 |
InChI Key |
WWKZBHGJCDECFG-UHFFFAOYSA-L |
Canonical SMILES |
COC(CNC(=O)C1=CC=CC=C1OCC(=O)O)C[Hg].O |
boiling_point |
377.6 - 379.4 |
Other CAS No. |
486-67-9 492-18-2 |
physical_description |
White odorless solid; Slightly hygroscopic; [Merck Index] White powder; [Sigma-Aldrich MSDS] |
Pictograms |
Acute Toxic; Health Hazard; Environmental Hazard |
Related CAS |
486-67-9 (mersalyl acid) |
solubility |
partially miscible in water |
Synonyms |
Acid, Mersalyl Mercuramide Mercusal Mersalin Mersalyl Mersalyl Acid Salyrgan |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Mersalyl on Renal Tubules: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the mechanism of action of mersalyl, an organomercurial diuretic, on the renal tubules. While its clinical use has been largely superseded by diuretics with more favorable safety profiles, the study of this compound has been instrumental in elucidating fundamental principles of renal ion and water transport. This document outlines its molecular interactions, effects on specific transporters, and the experimental methodologies used to characterize its activity.
Core Mechanism of Action: Sulfhydryl Group Inhibition
The primary mechanism of action for this compound, and mercurial diuretics in general, is the high-affinity binding of its divalent mercuric ion (Hg²⁺) to the sulfhydryl (-SH) groups of cysteine residues within renal proteins. This interaction leads to the formation of mercaptides, which conformationally alters the proteins and inhibits their physiological function. This non-specific yet potent interaction is the foundation of this compound's diuretic effect and its associated toxicity.
The acidic nature of this compound facilitates its secretion into the tubular lumen via the organic anion transport (OAT) systems located in the proximal tubule.[1] This secretion process concentrates the drug within the tubular fluid, allowing it to exert its effects on the luminal side of the tubule cells, particularly in the thick ascending limb of the loop of Henle.[2][3]
Molecular Targets in the Renal Tubule
This compound's diuretic effect stems from the inhibition of key transporters responsible for sodium chloride and water reabsorption.
Inhibition of the Na⁺-K⁺-2Cl⁻ Cotransporter (NKCC2)
The principal target of this compound in the kidney is the Na⁺-K⁺-2Cl⁻ cotransporter (isoform NKCC2), located on the apical membrane of epithelial cells in the thick ascending limb (TAL) of the loop of Henle.[4] The TAL is responsible for reabsorbing approximately 25% of the filtered sodium load. By inhibiting NKCC2, this compound significantly reduces the reabsorption of Na⁺, K⁺, and Cl⁻ from the tubular fluid into the renal interstitium.[2] This leads to an increased concentration of these ions in the distal tubules, which in turn osmotically retains water, resulting in diuresis. The inhibition of active chloride transport is a key component of this process.
Inhibition of Aquaporins (AQPs)
Mercurial compounds are well-established inhibitors of aquaporin water channels. Several aquaporin isoforms are present in the renal tubules, including AQP1 in the proximal tubule and descending thin limb, and AQP2 in the collecting duct. By binding to cysteine residues near the water pore, mercurials can physically occlude the channel and prevent water reabsorption. While the primary diuretic effect of this compound is attributed to NKCC2 inhibition, its action on aquaporins may contribute to the overall increase in water excretion.
Quantitative Data on this compound's Effects
The following tables summarize the available quantitative data on the inhibitory effects of this compound on renal tubule transport processes. It is important to note that as an older compound, comprehensive dose-response data and specific IC₅₀/Kᵢ values for cloned transporters are limited in the literature.
| Parameter | This compound Concentration | Effect | Experimental System | Reference |
| Transepithelial Potential Difference (PD) | ≥ 1 x 10⁻⁵ M (luminal) | ~50% decrease | Isolated Perfused Rabbit Cortical Thick Ascending Limb | |
| Net Chloride Flux (JCl) | 3 x 10⁻⁵ M (luminal) | ~50% decrease | Isolated Perfused Rabbit Cortical Thick Ascending Limb | |
| Transepithelial Potential Difference (PD) | 1 x 10⁻⁴ M (bath) | Decrease (irreversible) | Isolated Perfused Rabbit Cortical Thick Ascending Limb |
Table 1: Effect of this compound on Ion Transport in the Thick Ascending Limb.
| Compound | Transporter | Kᵢ Value | Experimental System | Reference |
| Inorganic Mercury (Hg²⁺) | Shark NKCC1 | 25 µM | HEK-293 Cells | |
| Inorganic Mercury (Hg²⁺) | Human NKCC1 | 43 µM | HEK-293 Cells |
Table 2: Inhibitor Constants (Kᵢ) of Inorganic Mercury on Na⁺-K⁺-2Cl⁻ Cotransporters. Note: Data is for the inorganic mercuric ion, a component of this compound, not the complete this compound molecule.
Signaling Pathways and Logical Relationships
The interaction of this compound with its molecular targets is a direct inhibitory binding event rather than a complex signaling cascade. The following diagrams illustrate the mechanism of action and the overall effect on the renal tubule.
Experimental Protocols
The following protocols are based on established methodologies for studying renal tubular transport and provide a framework for investigating the effects of compounds like this compound.
Isolated Perfused Renal Tubule Assay
This protocol is based on the methodology used by Burg and Green to study the effects of this compound on the thick ascending limb. It allows for the direct measurement of transepithelial transport of ions and water in a specific nephron segment.
Objective: To measure the effect of luminal this compound on transepithelial potential difference (PD) and net chloride flux (JCl).
Methodology:
-
Tubule Dissection:
-
Sacrifice a New Zealand white rabbit and rapidly remove the kidneys.
-
Place the kidneys in chilled physiological solution (e.g., modified Krebs-Ringer-bicarbonate).
-
Cut thin coronal slices and transfer to a dissection dish containing the chilled solution.
-
Under a stereomicroscope, identify and dissect a segment of the cortical thick ascending limb of Henle's loop (approximately 1-2 mm in length).
-
-
Tubule Perfusion Setup:
-
Transfer the isolated tubule to a temperature-controlled perfusion chamber on the stage of an inverted microscope.
-
Mount the tubule between a series of concentric glass pipettes. One end is aspirated into a holding pipette, while the other is cannulated with a perfusion pipette.
-
Begin perfusion of the tubule lumen with a physiological solution. The other end of the tubule is held by a collecting pipette to gather the perfusate.
-
The tubule is bathed in a separate, circulating physiological solution.
-
-
Measurement of Transepithelial Potential Difference (PD):
-
Measure the PD by placing a calomel electrode in the perfusion and bathing solutions, connected to the solutions via agar bridges.
-
Record the baseline PD for a control period (e.g., 30 minutes).
-
Introduce this compound at the desired concentration (e.g., 10⁻⁵ M) into the luminal perfusion solution.
-
Continuously record the PD to observe the inhibitory effect.
-
To test for reversibility, replace the this compound-containing solution with the control perfusion solution.
-
-
Measurement of Net Chloride Flux (JCl):
-
During both control and experimental periods, collect the perfusate from the collecting pipette over timed intervals.
-
Measure the volume of the collected fluid and the initial perfusion rate.
-
Determine the chloride concentration in the initial perfusate and the collected fluid using a chloridometer.
-
Calculate the net chloride flux based on the changes in concentration and the flow rate.
-
-
Data Analysis:
-
Compare the PD and JCl values during the control and this compound-treatment periods using appropriate statistical tests (e.g., paired t-test).
-
Heterologous Expression and Swelling Assay in Xenopus Oocytes
This is a generalized protocol for assessing the inhibition of aquaporins by compounds like this compound.
Objective: To determine if this compound inhibits the water permeability of a specific aquaporin isoform (e.g., AQP1 or AQP2).
Methodology:
-
Oocyte Preparation:
-
Harvest oocytes from a female Xenopus laevis.
-
Treat with collagenase to defolliculate and isolate individual oocytes.
-
-
cRNA Injection:
-
Synthesize cRNA encoding the target aquaporin isoform.
-
Microinject a known amount of the cRNA into the cytoplasm of Stage V-VI oocytes.
-
Inject a control group of oocytes with water.
-
Incubate the oocytes for 2-3 days to allow for protein expression.
-
-
Osmotic Swelling Assay:
-
Place an individual oocyte in an isotonic buffer (e.g., Modified Barth's Saline).
-
Transfer the oocyte to a hypertonic buffer containing the test compound (this compound at various concentrations) or vehicle control and incubate for a defined period.
-
Rapidly transfer the oocyte to a hypotonic buffer.
-
Record the change in oocyte volume over time using video microscopy. The rate of swelling is proportional to the water permeability.
-
-
Data Analysis:
-
Calculate the osmotic water permeability coefficient (Pf) from the initial rate of swelling.
-
Compare the Pf of AQP-expressing oocytes with control oocytes.
-
Determine the dose-dependent inhibition of Pf by this compound and calculate an IC₅₀ value if possible.
-
Conclusion
This compound exerts its diuretic effect primarily through the inhibition of the Na⁺-K⁺-2Cl⁻ cotransporter (NKCC2) in the thick ascending limb of the loop of Henle, a mechanism mediated by the binding of its mercuric ion to sulfhydryl groups on the transporter protein. This leads to a significant reduction in NaCl reabsorption and a subsequent increase in water excretion. A secondary, contributing mechanism may involve the inhibition of aquaporin water channels. Although its clinical utility is now limited by its toxicity, the study of this compound has provided invaluable insights into the molecular machinery of renal transport, paving the way for the development of safer and more specific diuretic agents. The experimental protocols detailed herein remain fundamental tools in renal physiology and pharmacology research.
References
- 1. STUDIES ON DIURETICS. I. THE SITE OF ACTION OF MERCURIAL DIURETICS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Effect of this compound on the thick ascending limb of Henle's loop. | Semantic Scholar [semanticscholar.org]
- 4. Mercurial diuretic - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide on the Historical Use of Mersalyl as a Diuretic
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mersalyl, an organomercurial compound, held a significant place in the therapeutic arsenal against edema for a substantial period in the mid-20th century. Its potent diuretic effects provided relief for patients with congestive heart failure and other conditions characterized by fluid retention. However, the advent of safer and more targeted diuretic agents, such as thiazides and loop diuretics, led to the decline in its use due to concerns over mercury toxicity. This technical guide provides a comprehensive overview of the historical use of this compound, delving into its mechanism of action, quantitative effects on electrolyte excretion, and the experimental protocols used to elucidate its diuretic properties. This information serves as a valuable resource for researchers in pharmacology, toxicology, and drug development, offering insights into the evolution of diuretic therapy and the intricate mechanisms of renal physiology.
Mechanism of Action
This compound exerts its diuretic effect primarily by inhibiting the reabsorption of sodium and chloride ions in the renal tubules.[1] The principal site of action is the thick ascending limb of the loop of Henle.[2][3] The underlying biochemical mechanism involves the high-affinity binding of the divalent mercuric ion (Hg²⁺) to sulfhydryl (-SH) groups of proteins integral to ion transport in the tubular epithelial cells.[1] This interaction is believed to disrupt the function of key transporters, leading to a cascade of effects that ultimately increase water excretion.
Signaling Pathway of this compound's Diuretic Action
The binding of this compound to sulfhydryl groups on renal tubular proteins is the critical initiating step. This disrupts the normal physiological process of ion reabsorption, leading to diuresis. The following diagram illustrates the proposed signaling pathway.
References
Mersalyl Acid: A Technical Overview of its Chemical Structure and Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mersalyl acid is an organomercuric compound that was historically used as a potent diuretic.[1] Although it has been largely superseded by safer, non-mercury-containing diuretics like thiazides, its unique mechanism of action and historical significance make it a subject of continued interest in pharmacological and toxicological research.[2][3] This document provides an in-depth technical guide to the chemical structure, properties, and pharmacological actions of this compound acid.
Chemical Structure and Physicochemical Properties
This compound acid, also known as Salyrganic acid, is chemically designated as [3-[[2-(carboxymethoxy)benzoyl]amino]-2-methoxypropyl]mercury(1+) hydroxide.[4] Its structure features a mercury atom covalently bonded to a propyl chain, which is in turn linked to a salicylamide derivative.
Below is a summary of its key physicochemical properties:
| Property | Value | Source |
| IUPAC Name | [3-[[2-(carboxymethoxy)benzoyl]amino]-2-methoxypropyl]mercury(1+) hydroxide | [4] |
| CAS Number | 486-67-9 | |
| Molecular Formula | C13H17HgNO6 | |
| Molecular Weight | 483.87 g/mol | |
| Melting Point | 192-193 °C (decomposes) | |
| Solubility | Slightly soluble in water and dilute mineral acids; soluble in solutions of alkali hydroxides and ammonium hydroxide. | |
| Physical Description | White, odorless, slightly hygroscopic powder. |
Pharmacological Profile
Mechanism of Action
This compound acid exerts its diuretic effect by acting on the renal tubules, specifically by reducing the reabsorption of sodium and chloride ions in the ascending loop of Henle. This leads to an increased excretion of sodium and chloride, in approximately equal amounts, and consequently, an increase in water excretion.
The primary molecular mechanism is believed to be the high-affinity binding of the divalent mercuric ion to sulfhydryl (-SH) groups of proteins involved in ion transport. This inhibition of key enzymes and transporters disrupts the normal reabsorptive processes in the kidney. Specifically, mercury is known to inhibit aquaporins, which are crucial for water transport across cell membranes.
Pharmacodynamics
The diuretic action of this compound acid leads to a marked decrease in blood pressure and edema. Beyond its effects on renal transporters, mercury can induce broader cellular effects by altering intracellular thiol status, which can lead to oxidative stress, lipid peroxidation, and mitochondrial dysfunction.
Absorption, Distribution, and Excretion
Organic mercury compounds like this compound acid are absorbed and distributed throughout the body. Studies in rats have shown that this compound is taken up by the liver via a carrier-mediated process that is dependent on sodium and temperature. This uptake mechanism appears to be shared with other compounds like taurocholic acid. Ultimately, organic mercury is metabolized to inorganic mercury and excreted in the urine and feces.
Experimental Protocols
Assessment of Diuretic Activity in a Human Subject (Illustrative Protocol)
The following is a generalized protocol based on historical studies assessing the diuretic effect of this compound.
Methodology:
-
Subject Preparation: Experiments were typically conducted on healthy male volunteers who had fasted overnight.
-
Baseline Measurement: Prior to drug administration, urine was collected at 30-minute intervals for a baseline period to establish normal excretion rates.
-
Drug Administration: A dose of 0.2 Gm of this compound, dissolved in 20 ml of sterile distilled water, was administered via slow intravenous injection over 10 minutes.
-
Sample Collection: Post-injection, urine was collected at 30-minute intervals, with the collection period often shortened to 15 minutes during the peak of diuresis.
-
Biochemical Analysis: The collected urine samples were analyzed for:
-
Sodium concentration: Determined by direct reading flame photometry.
-
Chloride concentration: Measured by electrometric titration.
-
Urine volume: Recorded for each collection interval.
-
Toxicity and Safety
This compound acid is highly toxic. The primary mechanism of its toxicity is the high-affinity binding of mercury to sulfhydryl groups of proteins, leading to enzyme inhibition and cellular damage.
Hazard Classification:
| Hazard | Description |
| Acute Toxicity (Oral, Dermal, Inhalation) | Fatal if swallowed, in contact with skin, or if inhaled. |
| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to organs through prolonged or repeated exposure. |
| Aquatic Hazard | Very toxic to aquatic life with long-lasting effects. |
The use of mercurial diuretics was discontinued due to the unpredictable and severe side effects, including the risk of sudden death.
Conclusion
This compound acid is an organomercurial compound with potent diuretic properties stemming from its ability to inhibit sodium and chloride reabsorption in the kidneys. While its clinical use has been abandoned due to its toxicity, it remains a valuable tool in pharmacological research for studying renal transport mechanisms and the effects of heavy metal toxicity. The detailed understanding of its chemical properties and biological actions is crucial for professionals in drug development and toxicology.
References
The Diuretic Action of Mersalyl: A Technical Guide to its Effects on Sodium and Chloride Excretion
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mersalyl is an organomercurial compound that was historically used as a potent diuretic. Although its clinical use has been largely superseded by safer alternatives, the study of its mechanism of action continues to provide valuable insights into renal physiology and the pharmacology of diuretics. This technical guide provides an in-depth analysis of this compound's effects on sodium and chloride excretion, detailing its mechanism of action, presenting quantitative data from key experimental studies, and outlining the methodologies used to elicit these findings.
Core Mechanism of Action: Inhibition of Sodium and Chloride Reabsorption
This compound exerts its diuretic effect by primarily acting on the renal tubules to increase the excretion of sodium (Na⁺) and chloride (Cl⁻) in approximately equal amounts.[1][2] The principal site of action is the thick ascending limb of the loop of Henle.[3][4][5] Here, this compound inhibits the reabsorption of sodium and chloride from the tubular fluid back into the bloodstream. This inhibition of solute reabsorption leads to an increase in the osmotic pressure of the tubular fluid, which in turn reduces the reabsorption of water, resulting in diuresis.
The molecular basis for this action lies in this compound's nature as an organic mercurial compound. Mercury has a high affinity for sulfhydryl (-SH) groups present in cysteine residues of proteins. It is proposed that this compound binds to sulfhydryl groups on key transport proteins involved in sodium and chloride transport. The primary target is believed to be the Na⁺-K⁺-2Cl⁻ cotransporter (NKCC2), a crucial protein for ion reabsorption in the thick ascending limb. By binding to this transporter, this compound disrupts its function, leading to a significant reduction in the reabsorption of sodium and chloride.
Signaling Pathway of this compound's Diuretic Effect
The following diagram illustrates the proposed signaling pathway for this compound's action on a renal tubule cell in the thick ascending limb of the loop of Henle.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Isolation of cells from rabbit renal proximal tubules by using a hyperosmolar intracellular-like solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The functional state of the isolated rabbit kidney perfused with autologous blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Mersalyl's Interaction with Sulfhydryl Groups in Proteins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mersalyl, an organomercurial compound, has historically been utilized as a diuretic. Its physiological effects are primarily attributed to its high affinity for sulfhydryl (-SH) groups within proteins. This technical guide provides an in-depth exploration of the molecular interactions between this compound and protein sulfhydryl groups, the functional consequences of these interactions, and the experimental methodologies used to investigate these phenomena. The document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the affected signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and professionals in drug development.
Introduction
This compound is a mercurial diuretic that exerts its effects by interacting with the renal tubules, leading to increased excretion of sodium and chloride, and consequently, water.[1] The core mechanism behind this compound's activity is the high-affinity binding of its divalent mercuric ion to the thiol or sulfhydryl groups of cysteine residues in proteins.[1][2] This interaction is not limited to the kidneys and can have widespread effects on various cellular processes.
The modification of protein sulfhydryl groups by this compound can lead to significant alterations in protein structure and function, resulting in enzyme inhibition, disruption of protein-protein interactions, and modulation of signaling pathways.[1][3] These interactions can trigger a cascade of cellular events, including oxidative stress, lipid peroxidation, and mitochondrial dysfunction. This guide will delve into the specifics of these interactions, focusing on the key protein targets and the resultant physiological and pathological outcomes.
Mechanism of this compound Interaction with Sulfhydryl Groups
The fundamental reaction between this compound and a protein sulfhydryl group involves the formation of a mercaptide bond between the mercury atom of this compound and the sulfur atom of a cysteine residue. This covalent modification can lead to:
-
Conformational Changes: The binding of the bulky this compound molecule can induce significant changes in the tertiary and quaternary structure of the protein, thereby altering its activity.
-
Active Site Inhibition: If the sulfhydryl group is located within the active site of an enzyme, its modification by this compound can directly block substrate binding and catalysis.
-
Allosteric Modulation: Modification of a sulfhydryl group at a site distant from the active site can still influence enzymatic activity through allosteric mechanisms.
-
Disruption of Protein-Protein Interactions: Cysteine residues are often involved in mediating interactions between proteins. This compound binding can sterically hinder or otherwise disrupt these critical interactions.
-
Interference with Disulfide Bond Formation: While this compound directly targets free sulfhydryl groups, its presence can interfere with the natural redox cycling of cysteine residues and the formation of essential disulfide bonds.
Key Protein Targets and Functional Consequences
This compound's reactivity with sulfhydryl groups leads to its interaction with a wide range of proteins, resulting in diverse functional consequences.
Cytoskeletal Proteins
This compound has been shown to significantly affect the solubility and organization of cytoskeletal proteins in human platelets in a Ca2+-dependent manner.
-
Myosin: At a Ca2+ concentration of 1 x 10-7 M, 0.2 mM this compound specifically renders myosin insoluble. As the Ca2+ concentration increases, the amount of myosin in the insoluble fraction also increases.
-
Actin-Binding Protein, 235 kDa Polypeptide, and α-actinin-like Protein: The solubility of these proteins is also modulated by this compound and Ca2+. At Ca2+ concentrations below 1 x 10-7 M, this compound decreases their presence in the insoluble fraction, while at concentrations above 2 x 10-7 M, it increases their insolubility.
These alterations in cytoskeletal protein solubility lead to changes in filament formation, as observed through electron microscopy, which revealed the presence of thick filaments resembling those of platelet myosin.
Enzymes and Signaling Proteins
This compound is known to inhibit a variety of enzymes and signaling proteins through sulfhydryl group interactions.
-
Aquaporins: As a mercurial compound, this compound is known to inhibit aquaporins, which are critical for water transport across cell membranes.
-
LCK (Lymphocyte-specific protein tyrosine kinase): Inhibition of LCK by this compound can lead to decreased T-cell signaling and depression of the immune system.
-
Protein Kinase C (PKC) and Alkaline Phosphatase: this compound's inhibitory action on these enzymes can impair brain microvascular formation and function, and alter the blood-brain barrier.
-
Tubulin: By binding to tubulin, organic mercury compounds like this compound can prevent microtubule assembly, leading to mitotic inhibition and developmental effects.
Signaling Pathways
This compound can modulate cellular signaling pathways, often initiating cascades that are distinct from physiological stimuli.
-
Hypoxia-Inducible Factor 1 (HIF-1) Pathway: this compound has been identified as a novel inducer of HIF-1 activity and the expression of a subset of hypoxia-inducible genes, such as Vascular Endothelial Growth Factor (VEGF). This induction is mediated through a mechanism involving the insulin-like growth factor-1 (IGF-1) receptor and mitogen-activated protein kinase (MAPK) activity. This pathway is distinct from the induction of HIF-1 by hypoxia or other chemical inducers like CoCl2 or desferrioxamine (DFO).
Quantitative Data on this compound-Protein Interactions
While the qualitative effects of this compound on various proteins are documented, specific quantitative data such as IC50 values and binding constants are not extensively available in the public domain. The following table summarizes the available quantitative information.
| Protein Target | Organism/System | Effect | Concentration | Ca2+ Concentration | Reference |
| Myosin | Human Platelets | Becomes insoluble | 0.2 mM | 1 x 10-7 M | |
| Actin-Binding Protein | Human Platelets | Decreased in insoluble fraction | Not specified | < 1 x 10-7 M | |
| Actin-Binding Protein | Human Platelets | Increased in insoluble fraction | Not specified | > 2 x 10-7 M | |
| 235 kDa Polypeptide | Human Platelets | Decreased in insoluble fraction | Not specified | < 1 x 10-7 M | |
| 235 kDa Polypeptide | Human Platelets | Increased in insoluble fraction | Not specified | > 2 x 10-7 M | |
| α-actinin-like Protein | Human Platelets | Decreased in insoluble fraction | Not specified | < 1 x 10-7 M | |
| α-actinin-like Protein | Human Platelets | Increased in insoluble fraction | Not specified | > 2 x 10-7 M |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the interaction of this compound with protein sulfhydryl groups.
Analysis of Cytoskeletal Protein Solubility in Platelets
This protocol is based on the methodology described by Koretz and colleagues (1986).
Objective: To determine the effect of this compound on the solubility of platelet cytoskeletal proteins at different Ca2+ concentrations.
Materials:
-
Human platelets
-
Triton X-100 lysis buffer
-
This compound solution
-
Ca2+-EGTA buffers of varying Ca2+ concentrations
-
SDS-polyacrylamide gel electrophoresis (SDS-PAGE) apparatus and reagents
-
Coomassie Brilliant Blue stain
-
Densitometer
Procedure:
-
Platelet Preparation: Isolate human platelets from fresh blood by differential centrifugation. Wash the platelets and resuspend them in a suitable buffer.
-
Lysis: Lyse the platelets with Triton X-100 lysis buffer containing a specific concentration of this compound (e.g., 0.2 mM) and a defined free Ca2+ concentration, maintained by a Ca2+-EGTA buffer system.
-
Separation of Soluble and Insoluble Fractions: Centrifuge the lysate to pellet the insoluble cytoskeletal fraction. Carefully collect the supernatant containing the soluble proteins.
-
Sample Preparation for SDS-PAGE: Resuspend the insoluble pellet in a sample buffer containing SDS and a reducing agent. Prepare the supernatant fraction in a similar manner.
-
SDS-PAGE: Load equal amounts of protein from the soluble and insoluble fractions onto a polyacrylamide gel and perform electrophoresis to separate the proteins based on their molecular weight.
-
Staining and Densitometry: Stain the gel with Coomassie Brilliant Blue to visualize the protein bands. Quantify the amount of each protein in the soluble and insoluble fractions using a densitometer.
-
Data Analysis: Compare the distribution of cytoskeletal proteins between the soluble and insoluble fractions in the presence and absence of this compound and at different Ca2+ concentrations.
Electron Microscopy of Platelet Cytoskeleton
This protocol provides a general workflow for examining the ultrastructural changes in the platelet cytoskeleton induced by this compound.
Objective: To visualize the effect of this compound on the filament organization within platelets.
Materials:
-
Human platelets
-
This compound solution
-
Glutaraldehyde and osmium tetroxide for fixation
-
Ethanol series for dehydration
-
Propylene oxide
-
Epoxy resin for embedding
-
Uranyl acetate and lead citrate for staining
-
Transmission Electron Microscope (TEM)
Procedure:
-
Platelet Treatment: Treat isolated human platelets with this compound at the desired concentration and for the specified time. A control group of untreated platelets should be run in parallel.
-
Fixation: Fix the platelets with glutaraldehyde followed by osmium tetroxide to preserve their ultrastructure.
-
Dehydration and Embedding: Dehydrate the fixed platelets through a graded series of ethanol concentrations. Infiltrate the samples with propylene oxide and then embed them in epoxy resin.
-
Sectioning: Cut ultrathin sections (60-90 nm) of the embedded platelets using an ultramicrotome.
-
Staining: Mount the sections on copper grids and stain them with uranyl acetate and lead citrate to enhance contrast.
-
TEM Imaging: Examine the stained sections under a transmission electron microscope. Capture images of the platelet cytoskeleton, paying close attention to the organization and morphology of filaments.
-
Analysis: Compare the ultrastructure of this compound-treated platelets with that of control platelets, looking for changes in filament bundling, length, and overall cytoskeletal architecture.
Visualization of Signaling Pathways and Workflows
This compound-Induced HIF-1 Signaling Pathway
The following diagram illustrates the signaling cascade initiated by this compound, leading to the activation of HIF-1.
Caption: this compound-induced HIF-1 signaling pathway.
Experimental Workflow for Cytoskeletal Protein Analysis
The following diagram outlines the experimental workflow for analyzing the effect of this compound on platelet cytoskeletal proteins.
Caption: Workflow for cytoskeletal protein analysis.
Conclusion
The interaction of this compound with protein sulfhydryl groups is a critical aspect of its biological activity, extending beyond its diuretic effects to influence a multitude of cellular processes. This guide has provided a detailed overview of the mechanisms, key protein targets, and functional consequences of these interactions. The presented quantitative data, while limited, offers a starting point for further investigation. The detailed experimental protocols and visual diagrams of signaling pathways and workflows serve as valuable resources for researchers and drug development professionals seeking to understand and investigate the complex role of sulfhydryl interactions in cellular function and pharmacology. Further research is warranted to elucidate the specific binding kinetics and inhibitory constants of this compound with its various protein targets to enable a more complete understanding of its pharmacological and toxicological profiles.
References
- 1. This compound is a novel inducer of vascular endothelial growth factor gene expression and hypoxia-inducible factor 1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a sulfhydryl reagent, alters the solubility of myosin and cytoskeletal proteins of human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of alkaline phosphatase: an emerging new drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
Toxicological Profile of Organomercury Compounds: An In-depth Technical Guide with a Focus on Mersalyl
For Researchers, Scientists, and Drug Development Professionals
Abstract
Organomercury compounds, a class of organometallic chemicals, have a long history of use in various applications, including medicine. Mersalyl, a mercurial diuretic, exemplifies this class, having been used to treat edema. However, the inherent toxicity of mercury has led to the discontinuation of most medicinal applications of these compounds. This technical guide provides a comprehensive overview of the toxicological profile of organomercury compounds, with a specific focus on this compound. It covers the mechanisms of toxicity, toxicokinetics, and available quantitative toxicological data. Detailed experimental protocols for assessing key toxicological endpoints and diagrams of implicated signaling pathways are also provided to support further research and understanding of this class of compounds.
Introduction
Organomercury compounds are characterized by a covalent bond between a mercury atom and a carbon atom. This structural feature confers distinct physicochemical and toxicological properties compared to inorganic mercury. While some organomercurials have had therapeutic applications, their use has been largely curtailed due to significant safety concerns, primarily related to the neurotoxic and nephrotoxic effects of mercury.
This compound, an organomercury compound, was formerly used as a potent diuretic.[1] It acts on the renal tubules to increase the excretion of sodium and chloride, and consequently water.[1] Despite its efficacy, this compound has been replaced by safer, non-mercury-containing diuretics due to its toxicological profile.[1] Understanding the toxicology of this compound and related compounds remains crucial for historical perspective, for managing potential environmental exposures, and for informing the development of safer metal-based therapeutics.
Mechanism of Toxicity
The primary mechanism of toxicity for organomercury compounds, including this compound, is their high affinity for sulfhydryl (-SH) groups present in proteins and enzymes.[2] This interaction can lead to a cascade of downstream effects:
-
Enzyme Inhibition: By binding to sulfhydryl groups in the active sites of enzymes, organomercury compounds can disrupt a wide range of cellular processes. A key target is Na+/K+-ATPase, an enzyme crucial for maintaining cellular membrane potential. Inhibition of this enzyme disrupts ion transport and cellular function.
-
Oxidative Stress: The binding of organomercurials to sulfhydryl groups on antioxidant enzymes, such as glutathione reductase, can impair the cell's ability to combat oxidative stress. This leads to an accumulation of reactive oxygen species (ROS), causing damage to lipids, proteins, and DNA.[2]
-
Mitochondrial Dysfunction: Mitochondria are particularly vulnerable to organomercury compounds. These compounds can induce the mitochondrial permeability transition (MPT), a process characterized by the opening of a non-specific pore in the inner mitochondrial membrane. This leads to the dissipation of the mitochondrial membrane potential, uncoupling of oxidative phosphorylation, and release of pro-apoptotic factors, ultimately triggering cell death.
Signaling Pathways
Recent research has begun to elucidate the specific signaling pathways that are dysregulated by organomercury compounds.
IGF-1R/MAPK Signaling Pathway
Studies have shown that this compound can induce the expression of hypoxia-inducible factor 1 (HIF-1) and a subset of hypoxia-inducible genes through a mechanism involving the insulin-like growth factor-1 receptor (IGF-1R) and the mitogen-activated protein kinase (MAPK) pathway. This pathway is distinct from the typical induction of HIF-1 by hypoxia. The activation of this pathway may contribute to the cellular stress response and pathological gene expression observed in organomercury toxicity.
References
Mersalyl's Antiviral Properties: A Review of Preclinical Evidence
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mersalyl, an organomercurial diuretic, has demonstrated limited antiviral activity in early preclinical studies. Research from the 1970s indicated efficacy against specific viruses in vivo, including Coxsackieviruses A21 and B1, as well as Herpes Simplex Virus dermatitis in mice when administered under specific conditions. However, it showed no significant activity against a range of other viruses in tissue culture systems. The primary proposed mechanism of action is the interaction of its mercury component with sulfhydryl groups on proteins, a general mechanism that could affect both viral and host cell proteins. Notably, there is a significant lack of recent research on this compound's antiviral properties, and modern quantitative data (such as IC50 or EC50 values), detailed experimental protocols, and specific signaling pathway information are not available in the current scientific literature. This document summarizes the foundational, albeit dated, findings and outlines the general proposed mechanism of this compound.
In Vivo Antiviral Activity
Early studies in mice revealed that this compound possesses antiviral properties against certain viruses when administered intraperitoneally immediately after infection.[1][2]
Table 1: Summary of In Vivo Antiviral Activity of this compound in Mice [1][2]
| Virus | Model | Treatment | Outcome |
| Coxsackievirus A21 | Systemic infection | Intraperitoneal, immediately post-infection | Active |
| Coxsackievirus B1 | Systemic infection | Intraperitoneal, immediately post-infection | Active |
| Herpes Simplex Virus | Dermatitis | Topical, 5% aqueous solution | Statistically significant effect |
| Herpes Simplex Virus | Systemic infection | Intraperitoneal | Inactive |
| Columbia SK virus | Systemic infection | Intraperitoneal | Inactive |
| Influenza virus | Systemic infection | Intraperitoneal | Inactive |
| Semliki Forest virus | Systemic infection | Intraperitoneal | Inactive |
| Sendai virus | Systemic infection | Intraperitoneal | Inactive |
Treatment delayed by one or two hours post-infection, or administered subcutaneously or orally, was found to be ineffective.[1]
In Vitro Antiviral Activity and Contact Inactivation
In tissue culture systems, this compound was largely inactive against a variety of viruses. However, direct contact inactivation was observed for some viruses, suggesting that the compound might directly interfere with viral particles.
Table 2: Summary of In Vitro Antiviral Activity and Contact Inactivation of this compound
| Virus | In Vitro (Tissue Culture) Activity | Contact Inactivation |
| Coxsackievirus A21 | Inactive | Observed |
| Coxsackievirus B1 | Inactive | Observed |
| Herpes Simplex Virus | Inactive | Observed |
| Influenza virus | Inactive | Not specified |
| Rhinovirus | Inactive | Not specified |
| Semliki Forest virus | Inactive | Not specified |
| Sendai virus | Inactive | Not specified |
| Vaccinia virus | Inactive | Not specified |
Proposed Mechanism of Action
This compound is an organomercury compound. The proposed mechanism for its biological effects, including its diuretic and potential antiviral actions, is the high-affinity binding of the mercuric ion to thiol or sulfhydryl groups (-SH) of proteins. This interaction can lead to alterations in protein structure and function.
Caption: Proposed mechanism of this compound via thiol binding.
This non-specific mechanism could explain its broad but limited activity. By modifying critical cysteine residues on viral proteins (e.g., enzymes, structural proteins) or host cell proteins required for viral replication, this compound could disrupt the viral life cycle.
Experimental Protocols
Detailed experimental protocols from the original 1975 study are not fully available in the accessible literature. However, based on the abstract, the methodologies likely included:
-
Animal Models: Systemic and topical infection models in mice were used to assess in vivo efficacy.
-
Cell Culture: Various tissue culture systems were employed to evaluate in vitro antiviral activity.
-
Virus Inoculation and Treatment: Intraperitoneal, subcutaneous, oral, and topical routes of administration were tested at different time points relative to viral infection.
-
Contact Inactivation Assay: This likely involved incubating the virus directly with this compound before assessing its infectivity in a suitable system.
Conclusion and Future Directions
The existing data on the antiviral properties of this compound are preliminary and dated. While early in vivo studies showed some promise against specific viruses, the lack of activity in tissue culture and against a broader range of viruses, combined with the known toxicity of organomercury compounds, has likely contributed to the absence of further research in this area.
For drug development professionals, this compound itself is not a viable antiviral candidate due to its mercury content and associated toxicity. However, the principle of targeting viral or host protein sulfhydryl groups could be a point of interest for developing novel, less toxic antiviral agents. Future research would be required to:
-
Identify the specific viral and host protein targets of this compound.
-
Elucidate the precise molecular mechanisms of viral inhibition.
-
Conduct modern, quantitative antiviral assays to determine potency and selectivity (e.g., EC50, CC50, and Selectivity Index).
-
Investigate less toxic thiol-reactive compounds for potential antiviral activity.
References
Methodological & Application
Application Notes and Protocols: Mersalyl as a Sulfhydryl Reagent in Protein Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mersalyl is an organomercurial compound that has historically been used as a diuretic. In the context of protein biochemistry, it serves as a potent and relatively specific sulfhydryl reagent. Its utility stems from the high affinity of its mercury component for the thiol groups (-SH) of cysteine residues in proteins. This interaction can be used to probe the functional significance of cysteine residues, inhibit enzyme activity, and study protein conformation and assembly. These application notes provide a comprehensive overview of the use of this compound in protein studies, including detailed protocols and quantitative data.
Mechanism of Action
This compound exerts its effects by forming a stable covalent bond with the sulfhydryl groups of cysteine residues. The mercury atom in this compound acts as a soft electrophile, readily reacting with the soft nucleophilic sulfur atom of a deprotonated cysteine (thiolate). This modification can lead to a variety of consequences for the protein, including:
-
Inhibition of Enzymatic Activity: If the modified cysteine is located within or near the active site of an enzyme, its blockage by the bulky this compound molecule can prevent substrate binding or catalysis.
-
Alteration of Protein Structure: Cysteine residues are often involved in maintaining the tertiary and quaternary structure of proteins through the formation of disulfide bonds. Modification of free sulfhydryl groups can disrupt these structures or prevent their formation.
-
Interference with Protein-Protein Interactions: Cysteine residues at protein interfaces can be crucial for complex formation. Their modification by this compound can sterically hinder or abolish these interactions.
-
Changes in Protein Solubility: Modification of surface-exposed cysteines can alter the hydrophobicity and charge distribution of a protein, potentially leading to changes in its solubility and aggregation state.
The reaction of this compound with a protein sulfhydryl group is typically rapid and, under physiological conditions, can be considered irreversible. However, the modification can be reversed by the addition of an excess of a small-molecule thiol reagent, such as dithiothreitol (DTT) or β-mercaptoethanol, which will compete for binding to the mercury atom and displace the protein.
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound on various proteins as reported in the literature. This data can be used as a starting point for designing experiments and for comparing the sensitivity of different proteins to this compound.
| Target Protein | Organism/Tissue | Effect | Quantitative Value | Reference |
| Adenylate Cyclase | Rat Liver Plasma Membrane | Inhibition | Complete inhibition at 0.1 mM | [1](--INVALID-LINK--) |
| Inhibition | Low concentrations (1-10 µM) cause significant inhibition | [1](--INVALID-LINK--) | ||
| (Na+-K+) activated ATPase | Not specified | Inhibition | Inhibited by this compound | [1](--INVALID-LINK--) |
| Myosin | Human Platelets | Altered Solubility | 0.2 mM this compound makes myosin insoluble at 1 x 10⁻⁷ M Ca²⁺ | [2](--INVALID-LINK--) |
| Actin-binding protein | Human Platelets | Altered Solubility | Decreased in Triton residues at < 1 x 10⁻⁷ M Ca²⁺ | [2](--INVALID-LINK--) |
| Altered Solubility | Increased in Triton residues at > 2 x 10⁻⁷ M Ca²⁺ | (--INVALID-LINK--) | ||
| Hypoxia-Inducible Factor 1 (HIF-1) | Cultured Cells | Induction of Activity | - | (--INVALID-LINK--) |
| Vascular Endothelial Growth Factor (VEGF) | Cultured Cells | Induction of mRNA Expression | - | (--INVALID-LINK--) |
| Enolase 1 | Cultured Cells | Induction of mRNA Expression | - | (--INVALID-LINK--) |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound acid or this compound sodium salt
-
Dimethyl sulfoxide (DMSO) or appropriate aqueous buffer (e.g., Tris-HCl, HEPES)
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh out the desired amount of this compound powder in a fume hood, taking appropriate safety precautions.
-
To prepare a high-concentration stock solution (e.g., 10-100 mM), dissolve the this compound powder in DMSO. Ensure complete dissolution by vortexing.
-
For aqueous stock solutions, dissolve this compound in the desired buffer. The solubility in aqueous solutions is lower than in DMSO. The pH of the buffer may need to be adjusted to facilitate dissolution.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light. Aqueous solutions are generally less stable and should be prepared fresh or stored for shorter periods.
Protocol 2: General Procedure for Protein Modification with this compound
Materials:
-
Purified protein of interest in a suitable buffer (e.g., Tris-HCl, HEPES, PBS)
-
This compound stock solution (from Protocol 1)
-
Reaction buffer (should be compatible with the protein and the subsequent assay)
-
Microcentrifuge tubes
-
Incubator or water bath
Procedure:
-
Protein Preparation: Prepare a solution of the purified protein at a known concentration in the reaction buffer. The buffer should be free of thiol-containing reagents (e.g., DTT, β-mercaptoethanol) unless they are part of a specific experimental design.
-
Reaction Setup: In a microcentrifuge tube, add the protein solution.
-
Initiation of Reaction: Add the desired final concentration of this compound from the stock solution to the protein solution. The final concentration of this compound will depend on the protein and the desired extent of modification and should be determined empirically. A good starting point is a 1 to 10-fold molar excess of this compound over the concentration of protein sulfhydryl groups.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., room temperature, 37°C) for a specific period (e.g., 15-60 minutes). The optimal incubation time should be determined for each protein.
-
Quenching the Reaction (Optional): If necessary, the reaction can be stopped by adding an excess of a small-molecule thiol, such as DTT or β-mercaptoethanol, to quench the unreacted this compound.
-
Analysis: Analyze the effect of this compound modification using an appropriate assay, such as an enzyme activity assay, SDS-PAGE, mass spectrometry, or a binding assay.
Protocol 3: Inhibition of Na+/K+-ATPase Activity by this compound
Materials:
-
Purified Na+/K+-ATPase enzyme preparation
-
Assay buffer: e.g., 100 mM NaCl, 20 mM KCl, 5 mM MgCl₂, 50 mM Tris-HCl, pH 7.4
-
ATP solution (e.g., 3 mM)
-
This compound stock solution
-
Malachite green reagent or other phosphate detection reagent
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Preparation: Dilute the Na+/K+-ATPase preparation in the assay buffer to the desired concentration.
-
Inhibitor Pre-incubation: In a 96-well plate, add the diluted enzyme. Add varying concentrations of this compound to the wells. Include a control well with no this compound. Pre-incubate the enzyme with this compound for 15-30 minutes at 37°C.
-
Reaction Initiation: Start the reaction by adding ATP to each well to a final concentration of, for example, 1 mM.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes) during which the reaction is linear.
-
Reaction Termination and Phosphate Detection: Stop the reaction by adding the malachite green reagent (or other phosphate detection reagent) according to the manufacturer's instructions. This reagent will also react with the inorganic phosphate (Pi) released during ATP hydrolysis.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., ~620 nm for malachite green) using a microplate reader.
-
Data Analysis: Calculate the amount of Pi released in each well by comparing to a standard curve of known phosphate concentrations. Determine the percent inhibition of Na+/K+-ATPase activity for each this compound concentration and calculate the IC50 value.
Protocol 4: Reversal of this compound Inhibition with Dithiothreitol (DTT)
Materials:
-
This compound-modified protein (from Protocol 2)
-
Dithiothreitol (DTT) stock solution (e.g., 1 M)
-
Reaction buffer
Procedure:
-
To the solution containing the this compound-modified protein, add DTT to a final concentration that is in large molar excess to the initial this compound concentration (e.g., 100- to 1000-fold excess).
-
Incubate the mixture at room temperature for 30-60 minutes to allow for the displacement of the protein-bound this compound.
-
Assay the activity of the protein to determine the extent of recovery. A significant increase in activity compared to the this compound-inhibited sample indicates successful reversal.
Visualizations
Signaling Pathway: this compound Induction of HIF-1
Caption: this compound induces HIF-1 activity by inhibiting HIF-1α degradation.
Experimental Workflow: Protein Modification and Analysis
Caption: General workflow for modifying a protein with this compound and subsequent analysis.
Logical Relationship: Reversibility of this compound Modification
Caption: Reversal of this compound modification of a protein sulfhydryl group by excess DTT.
Safety Precautions
This compound is a toxic organomercurial compound. It should be handled with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid inhalation of the powder and contact with skin and eyes. Dispose of this compound waste according to institutional guidelines for heavy metal waste.
Conclusion
This compound is a valuable tool for studying the role of cysteine sulfhydryl groups in protein function and structure. Its ability to specifically modify these residues allows for targeted inhibition and probing of protein activity. The protocols and data provided in these application notes offer a starting point for researchers to incorporate this compound into their protein studies. As with any reactive chemical, careful optimization and appropriate controls are essential for obtaining reliable and interpretable results.
References
Mersalyl: A Potent Inducer of Vascular Endothelial Growth Factor (VEGF)
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Mersalyl, an organomercurial compound, has been identified as a novel inducer of Vascular Endothelial Growth Factor (VEGF) gene expression and Hypoxia-Inducible Factor 1 (HIF-1) activity.[1] This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to induce VEGF in a research setting. The information compiled here is intended to guide researchers in studying the signaling pathways and cellular responses elicited by this compound, ultimately aiding in the exploration of its potential therapeutic or research applications.
The induction of VEGF by this compound is mediated through a distinct signaling pathway involving the Insulin-Like Growth Factor-1 Receptor (IGF-1R) and the Mitogen-Activated Protein Kinase (MAPK) cascade.[1] This mechanism is independent of traditional hypoxia-induced VEGF expression, offering a unique model for investigating angiogenesis and HIF-1α regulation.
Data Presentation
Quantitative Summary of this compound-Induced VEGF Expression
The following tables summarize the dose-dependent and time-course effects of this compound on VEGF mRNA expression and HIF-1 activity, as reported in foundational studies. These data were primarily generated using HepG2 (human hepatoblastoma) and NIH-3T3 (mouse embryonic fibroblast) cells.
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | VEGF mRNA Induction (Fold Change vs. Control) | HIF-1 DNA Binding Activity (Fold Change vs. Control) |
| HepG2 | 50 | 8 | ~4 | ~6 |
| HepG2 | 100 | 8 | ~6 | ~8 |
| HepG2 | 200 | 8 | ~8 | ~10 |
| NIH-3T3 | 100 | 8 | Significant Induction | Not Reported |
Table 1: Dose-Response of this compound on VEGF mRNA Expression and HIF-1 Activity. Data synthesized from findings indicating a dose-dependent increase in both VEGF mRNA and HIF-1 DNA binding activity with this compound treatment.[1]
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | VEGF mRNA Induction (Fold Change vs. Control) |
| HepG2 | 100 | 2 | ~2 |
| HepG2 | 100 | 4 | ~4 |
| HepG2 | 100 | 8 | ~6 |
| HepG2 | 100 | 16 | ~3 |
Table 2: Time-Course of this compound-Induced VEGF mRNA Expression. Data synthesized from studies showing a time-dependent induction of VEGF mRNA, with a peak around 8 hours post-treatment.
Signaling Pathways
This compound-Induced VEGF Expression Pathway
This compound initiates a signaling cascade that leads to the activation of HIF-1 and subsequent transcription of the VEGF gene. This pathway is distinct from the classical hypoxia-induced signaling.
Caption: this compound-induced VEGF signaling cascade.
Experimental Protocols
Protocol 1: Induction of VEGF mRNA in Cultured Cells with this compound
This protocol details the steps for treating cultured mammalian cells with this compound to induce the expression of VEGF mRNA.
Materials:
-
Mammalian cell line (e.g., HepG2, NIH-3T3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound acid (Sigma-Aldrich or equivalent)
-
Phosphate-buffered saline (PBS)
-
Reagents for RNA extraction (e.g., TRIzol)
-
Reagents and equipment for Northern blot analysis or qRT-PCR
Procedure:
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 100-mm dishes) and grow to 70-80% confluency in complete culture medium.
-
This compound Preparation: Prepare a stock solution of this compound acid in a suitable solvent (e.g., DMSO or ethanol). Further dilute the stock solution in serum-free culture medium to the desired final concentrations (e.g., 50, 100, 200 µM).
-
Cell Treatment:
-
Aspirate the complete culture medium from the cells and wash once with sterile PBS.
-
Add the serum-free medium containing the desired concentration of this compound to the cells. Include a vehicle control (medium with solvent only).
-
Incubate the cells for the desired time period (e.g., 2, 4, 8, or 16 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
RNA Isolation:
-
Following incubation, aspirate the medium and wash the cells once with cold PBS.
-
Lyse the cells directly in the culture dish using an appropriate RNA extraction reagent (e.g., TRIzol) according to the manufacturer's instructions.
-
-
Analysis of VEGF mRNA:
-
Quantify the isolated RNA and assess its integrity.
-
Perform Northern blot analysis or quantitative real-time PCR (qRT-PCR) to determine the relative levels of VEGF mRNA. For Northern blotting, a 32P-labeled VEGF cDNA probe can be used. For qRT-PCR, use validated primers for VEGF and a suitable housekeeping gene for normalization.
-
Caption: Experimental workflow for VEGF mRNA induction.
Protocol 2: Analysis of HIF-1 DNA Binding Activity
This protocol describes a method to assess the activation of HIF-1 by measuring its DNA binding activity in nuclear extracts from this compound-treated cells using an electrophoretic mobility shift assay (EMSA).
Materials:
-
Cells treated with this compound as described in Protocol 1
-
Nuclear extraction buffer and reagents
-
Double-stranded oligonucleotide probe containing the HIF-1 binding site from the human enolase 1 gene promoter, end-labeled with 32P.
-
Poly(dI-dC)
-
Reagents and equipment for native polyacrylamide gel electrophoresis and autoradiography
Procedure:
-
Nuclear Extract Preparation: Following this compound treatment, prepare nuclear extracts from the cells using a standard protocol. Determine the protein concentration of the nuclear extracts.
-
EMSA Reaction:
-
In a reaction tube, combine nuclear extract (typically 5-10 µg of protein), poly(dI-dC) as a non-specific competitor, and the 32P-labeled HIF-1 probe.
-
Incubate the reaction mixture at room temperature for 20-30 minutes to allow for protein-DNA binding.
-
-
Electrophoresis:
-
Load the samples onto a non-denaturing polyacrylamide gel.
-
Run the gel until the unbound probe has migrated near the bottom.
-
-
Detection:
-
Dry the gel and expose it to X-ray film or a phosphorimager screen to visualize the radiolabeled DNA-protein complexes. The presence of a shifted band indicates HIF-1 DNA binding activity. The intensity of this band can be quantified to compare activity between different treatment conditions.
-
Conclusion
This compound serves as a valuable pharmacological tool for inducing VEGF expression through a unique signaling pathway involving the IGF-1R and MAPK. The provided protocols and data offer a foundation for researchers to investigate this pathway and its downstream effects. Further exploration of this compound's mechanism of action may uncover novel insights into the regulation of angiogenesis and HIF-1, potentially leading to the development of new therapeutic strategies.
References
Application Notes and Protocols for the Use of Mersalyl as a Specific Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mersalyl is an organomercurial compound, historically used as a diuretic. Its mechanism of action involves the high-affinity binding to sulfhydryl (-SH) groups of proteins, leading to the inhibition of various enzymes and transporters.[1][2][3][4][5] This property makes this compound a useful tool in research for studying the function of specific sulfhydryl-containing enzymes and for investigating cellular pathways dependent on these enzymes. These application notes provide detailed protocols for utilizing this compound as an inhibitor for several key enzymes, along with quantitative data and workflow visualizations to guide experimental design.
Mechanism of Action
The primary mechanism of this compound's inhibitory action is the covalent modification of cysteine residues in proteins. The mercury atom in this compound forms a stable mercaptide bond with the sulfur atom of a sulfhydryl group. This interaction can alter the protein's conformation, directly block the active site, or interfere with substrate binding, ultimately leading to a loss of enzymatic activity.
Caption: General mechanism of this compound inhibition via sulfhydryl group binding.
Quantitative Data for this compound Inhibition
The following tables summarize the quantitative data for the inhibition of specific enzymes by this compound.
| Enzyme/Transporter | Organism/Tissue | Inhibitory Concentrations | Notes |
| Adenylate Cyclase | Rat Liver Plasma Membrane | 1-10 µM (initial inhibition) | Inhibition is immediate and irreversible, but reversible with 2-mercaptoethanol. |
| 0.1 mM (complete inhibition) | |||
| Mitochondrial Phosphate Carrier (PiC) | Rat Liver Mitochondria | Complete inhibition at 3.5-4.5 nmol/mg protein bound | At ≥10 µM, inhibition occurs in <10 seconds. |
Experimental Protocols
General Enzyme Inhibition Assay Workflow
This workflow outlines the fundamental steps for assessing enzyme inhibition by this compound.
Caption: A generalized workflow for determining enzyme inhibition by this compound.
Protocol 1: Inhibition of Adenylate Cyclase Activity
This protocol is designed to measure the inhibitory effect of this compound on adenylate cyclase activity in rat liver plasma membranes. The assay is based on the conversion of ATP to cyclic AMP (cAMP), which is then quantified.
Materials:
-
Isolated rat liver plasma membranes
-
This compound stock solution (e.g., 10 mM in a suitable solvent)
-
ATP (Adenosine triphosphate)
-
GTP (Guanosine triphosphate)
-
Glucagon (optional, for stimulated activity)
-
NaF (Sodium fluoride, optional, for G-protein independent activation)
-
2-Mercaptoethanol
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl2)
-
cAMP standard solutions
-
Method for cAMP quantification (e.g., radioimmunoassay, ELISA, or enzymatic assay)
Procedure:
-
Preparation of Reaction Mixtures: Prepare reaction tubes on ice. For each experimental condition, a typical reaction mixture (final volume 100 µL) may contain: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM ATP, 0.1 mM GTP, and plasma membrane protein (20-50 µg).
-
Inhibitor Addition: Add varying concentrations of this compound (e.g., 0, 1, 5, 10, 50, 100 µM) to the reaction tubes. For a positive control for reversal of inhibition, include a set of tubes with 100 µM this compound and a subsequent addition of 2-mercaptoethanol (e.g., 10 mM).
-
Enzyme Addition and Pre-incubation: Add the plasma membrane suspension to the reaction tubes. Pre-incubate for 5-10 minutes at 30°C to allow for this compound to interact with the enzyme.
-
Initiation of Reaction: Start the enzymatic reaction by adding ATP.
-
Incubation: Incubate the reaction mixtures at 30°C for a defined period (e.g., 10-20 minutes).
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., 100 µL of 10% trichloroacetic acid or by boiling for 3-5 minutes).
-
cAMP Quantification: Centrifuge the tubes to pellet the protein. Measure the cAMP concentration in the supernatant using a suitable method.
-
Data Analysis: Calculate the adenylate cyclase activity (pmol cAMP/min/mg protein). Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.
Protocol 2: Inhibition of the Mitochondrial Phosphate Carrier (PiC)
This protocol describes a method to assess the inhibition of the mitochondrial phosphate carrier (PiC) by this compound using isolated mitochondria. The assay is based on measuring phosphate-induced mitochondrial swelling.
Materials:
-
Isolated rat liver mitochondria
-
This compound stock solution
-
Swelling buffer (e.g., 100 mM KCl, 10 mM MOPS, pH 7.2)
-
Ammonium phosphate ((NH4)3PO4) solution
-
Spectrophotometer capable of measuring absorbance at 540 nm
Procedure:
-
Mitochondria Preparation: Resuspend isolated mitochondria in the swelling buffer to a final concentration of approximately 0.5-1.0 mg/mL.
-
Inhibitor Pre-incubation: Add varying concentrations of this compound (e.g., 0, 1, 5, 10, 20 nmol/mg protein) to the mitochondrial suspension. Incubate for 2-5 minutes at room temperature.
-
Measurement of Swelling: Place the mitochondrial suspension in a cuvette in the spectrophotometer and record the baseline absorbance at 540 nm.
-
Initiation of Swelling: Initiate mitochondrial swelling by adding a small volume of ammonium phosphate solution (e.g., to a final concentration of 20 mM).
-
Data Acquisition: Monitor the decrease in absorbance at 540 nm over time (e.g., for 5-10 minutes). A decrease in absorbance indicates mitochondrial swelling.
-
Data Analysis: Calculate the initial rate of swelling (change in A540/min). Plot the percentage of inhibition of the swelling rate against the this compound concentration.
Protocol 3: Inhibition of Aquaporin (AQP) Water Permeability
This protocol outlines a method to evaluate the inhibitory effect of this compound on aquaporin-mediated water transport using the Xenopus laevis oocyte expression system.
Materials:
-
Xenopus laevis oocytes
-
cRNA encoding the aquaporin of interest (e.g., AQP1)
-
This compound stock solution
-
Isotonic buffer (e.g., ND96: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5)
-
Hypotonic buffer (e.g., 50% ND96)
-
Microscope with a camera for imaging
-
Image analysis software
Procedure:
-
Oocyte Preparation and cRNA Injection: Prepare stage V-VI Xenopus oocytes. Inject oocytes with the aquaporin cRNA or with water (as a control). Incubate the oocytes for 2-3 days to allow for protein expression.
-
Inhibitor Incubation: Transfer the oocytes to the isotonic buffer containing various concentrations of this compound (e.g., 0, 10, 50, 100, 500 µM). Incubate for 15-30 minutes.
-
Swelling Assay: Individually transfer oocytes to a chamber on the microscope stage containing the hypotonic buffer.
-
Image Acquisition: Record images of the oocyte at regular intervals (e.g., every 10-15 seconds) for several minutes as it swells.
-
Data Analysis: Measure the cross-sectional area or volume of the oocyte from the recorded images. Calculate the initial rate of swelling (dV/dt). Plot the percentage of inhibition of the swelling rate against the this compound concentration to estimate the IC50.
Protocol 4: Inhibition of Na+/K+-ATPase Activity
This protocol provides a method for assessing the inhibition of Na+/K+-ATPase by this compound. The assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.
Materials:
-
Source of Na+/K+-ATPase (e.g., microsomal preparation from kidney or brain)
-
This compound stock solution
-
Assay buffer (e.g., 100 mM NaCl, 20 mM KCl, 3 mM MgCl2, 30 mM histidine, pH 7.4)
-
ATP solution
-
Ouabain (a specific Na+/K+-ATPase inhibitor, for control)
-
Reagents for Pi detection (e.g., malachite green-based colorimetric assay)
-
Spectrophotometer
Procedure:
-
Preparation of Reaction Mixtures: Prepare two sets of reaction tubes. Both sets will contain the assay buffer and the enzyme preparation. One set will also contain ouabain (e.g., 1 mM) to measure the ouabain-insensitive ATPase activity.
-
Inhibitor Addition: Add varying concentrations of this compound to both sets of tubes.
-
Pre-incubation: Pre-incubate the mixtures for 10 minutes at 37°C.
-
Initiation of Reaction: Start the reaction by adding ATP (e.g., to a final concentration of 3 mM).
-
Incubation: Incubate at 37°C for a defined period (e.g., 15-30 minutes).
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., SDS or perchloric acid).
-
Phosphate Detection: Measure the amount of inorganic phosphate released in each tube using a colorimetric method.
-
Data Analysis: Calculate the Na+/K+-ATPase activity by subtracting the ouabain-insensitive activity from the total ATPase activity. Determine the percentage of inhibition by this compound and plot the dose-response curve to find the IC50.
Signaling Pathway Diagram
Downstream Effects of Adenylate Cyclase Inhibition by this compound
Inhibition of adenylate cyclase by this compound leads to a decrease in intracellular cyclic AMP (cAMP) levels. This has widespread consequences on downstream signaling pathways, as cAMP is a crucial second messenger that activates Protein Kinase A (PKA).
Caption: Inhibition of adenylate cyclase by this compound reduces cAMP production, thereby decreasing PKA activity and affecting numerous downstream cellular processes.
Disclaimer
This compound is a mercury-containing compound and should be handled with appropriate safety precautions. It is intended for research use only. The protocols provided here are intended as a guide and may require optimization for specific experimental conditions and systems.
References
- 1. This compound, a sulfhydryl reagent, alters the solubility of myosin and cytoskeletal proteins of human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The influence of sulfhydryl compounds on diuresis and renal and cardiac circulatory changes caused by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. The Role of Sulfhydryl Reactivity of Small Molecules for the Activation of the KEAP1/NRF2 Pathway and the Heat Shock Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfhydryl groups as targets of mercury toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Unraveling the Impact of Mersalyl on Myosin and Cytoskeletal Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the effects of Mersalyl, a mercurial sulfhydryl reagent, on myosin and other cytoskeletal proteins. The information is compiled from foundational research and is intended to guide further investigation into the molecular mechanisms and potential therapeutic applications of compounds targeting the cytoskeleton.
Introduction
This compound is an organic mercury compound known for its diuretic properties, which stem from its ability to interact with sulfhydryl (-SH) groups on proteins.[1] This reactivity is not limited to renal targets; this compound has been shown to significantly impact the structure and function of cytoskeletal proteins, particularly in human platelets.[2] Understanding these interactions is crucial for elucidating the intricate regulation of the cytoskeleton and for the development of novel therapeutic agents that target cellular mechanics.
The primary mechanism of this compound's action on the cytoskeleton involves the modification of sulfhydryl residues on proteins like myosin and actin-binding proteins.[2] This modification can alter protein solubility, filament formation, and interactions with other cellular components in a manner that is often dependent on the intracellular calcium concentration.[2]
Effects of this compound on Cytoskeletal Protein Solubility and Filament Formation
Research on human platelets has demonstrated that this compound can induce significant changes in the protein composition of the cytoskeleton. The effects are notably dependent on the concentration of both this compound and intracellular calcium.[2]
Quantitative Data Summary
The following table summarizes the key quantitative findings from studies on this compound's effects on the solubility of platelet cytoskeletal proteins when treated with Triton X-100 lysis buffer.
| Protein | This compound Concentration | Ca2+ Concentration | Observed Effect on Triton-Insoluble Residue |
| Myosin | 0.2 mM | 1 x 10⁻⁷ M | Increased insolubility |
| Myosin | 0.2 mM | > 1 x 10⁻⁷ M | Further increase in insolubility |
| Actin-binding protein | 0.2 mM | < 1 x 10⁻⁷ M | Decreased amount in residue |
| Actin-binding protein | 0.2 mM | > 2 x 10⁻⁷ M | Increased amount in residue |
| 235 kDa polypeptide | 0.2 mM | < 1 x 10⁻⁷ M | Decreased amount in residue |
| 235 kDa polypeptide | 0.2 mM | > 2 x 10⁻⁷ M | Increased amount in residue |
| α-actinin-like protein | 0.2 mM | < 1 x 10⁻⁷ M | Decreased amount in residue |
| α-actinin-like protein | 0.2 mM | > 2 x 10⁻⁷ M | Increased amount in residue |
Data extracted from a study on human platelets.
Electron microscopy studies have revealed that the treatment of platelets with this compound can lead to the formation of thick filaments that are morphologically similar to those of platelet myosin. This suggests that this compound's modification of sulfhydryl groups on myosin promotes its polymerization into filamentous structures.
Signaling Pathway and Mechanism of Action
The interaction of this compound with cytoskeletal proteins is a direct chemical modification rather than a complex signaling cascade. The following diagram illustrates the proposed mechanism.
Caption: Proposed mechanism of this compound's action on cytoskeletal proteins.
Experimental Protocols
The following are detailed protocols based on the methodologies used to investigate the effects of this compound on platelet cytoskeletal proteins.
Protocol 1: Analysis of Cytoskeletal Protein Solubility by SDS-PAGE
This protocol is designed to assess changes in the solubility of cytoskeletal proteins following treatment with this compound.
Workflow Diagram:
Caption: Experimental workflow for SDS-PAGE analysis of cytoskeletal proteins.
Materials:
-
Human platelet suspension
-
This compound solution (e.g., 20 mM stock in DMSO)
-
Triton X-100 Lysis Buffer (e.g., 1% Triton X-100, 10 mM Tris-HCl pH 7.4, 150 mM NaCl, 2 mM EGTA, and varying concentrations of CaCl₂ to achieve desired free Ca²⁺ levels)
-
Protease inhibitors (e.g., leupeptin, PMSF)
-
SDS-PAGE sample buffer (Laemmli buffer)
-
Equipment for SDS-PAGE and gel imaging
Procedure:
-
Prepare human platelet suspensions to the desired concentration.
-
Pre-incubate the platelet suspension with the desired concentration of this compound (e.g., 0.2 mM) for a specified time at 37°C.
-
Lyse the platelets by adding an equal volume of Triton X-100 Lysis Buffer containing protease inhibitors and the desired free Ca²⁺ concentration.
-
Incubate the lysate on ice for 30 minutes to allow for complete lysis and stabilization of the cytoskeleton.
-
Separate the Triton-soluble and -insoluble fractions by centrifugation at 15,000 x g for 5 minutes at 4°C.
-
Carefully collect the supernatant (soluble fraction).
-
Wash the pellet (insoluble fraction) with lysis buffer and resuspend it in a volume equal to the original lysate volume.
-
Add SDS-PAGE sample buffer to aliquots of the soluble and insoluble fractions.
-
Boil the samples for 5 minutes.
-
Load equal amounts of protein onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by molecular weight.
-
Stain the gel with Coomassie Brilliant Blue.
-
Destain the gel and visualize the protein bands.
-
Perform densitometric analysis to quantify the amount of each protein in the soluble and insoluble fractions.
Protocol 2: Electron Microscopy of this compound-Induced Filament Formation
This protocol is for the ultrastructural analysis of cytoskeletal changes induced by this compound.
Workflow Diagram:
Caption: Experimental workflow for electron microscopy of cytoskeletal structures.
Materials:
-
Platelet lysate treated with this compound (as prepared in Protocol 1)
-
Glutaraldehyde solution (e.g., 2.5% in cacodylate buffer)
-
Osmium tetroxide solution (e.g., 1% in cacodylate buffer)
-
Uranyl acetate solution
-
Lead citrate solution
-
Ethanol series for dehydration
-
Embedding resin (e.g., Epon)
-
Equipment for electron microscopy (ultramicrotome, TEM)
Procedure:
-
Prepare the Triton-insoluble fraction (pellet) from this compound-treated platelets as described in Protocol 1.
-
Fix the pellet with 2.5% glutaraldehyde in a suitable buffer (e.g., 0.1 M cacodylate buffer, pH 7.4) for 1 hour at room temperature.
-
Wash the fixed pellet with the buffer.
-
Post-fix the pellet with 1% osmium tetroxide in the same buffer for 1 hour at room temperature.
-
Wash the pellet again with the buffer.
-
Dehydrate the sample through a graded series of ethanol concentrations (e.g., 50%, 70%, 90%, 100%).
-
Infiltrate the dehydrated pellet with embedding resin and polymerize it.
-
Cut ultrathin sections (60-90 nm) using an ultramicrotome.
-
Mount the sections on copper grids.
-
Stain the sections with uranyl acetate followed by lead citrate.
-
Examine the sections using a transmission electron microscope to observe the ultrastructure of the cytoskeleton, paying close attention to filament morphology and organization.
Conclusion
This compound serves as a valuable tool for investigating the role of sulfhydryl groups in the regulation of myosin and cytoskeletal protein dynamics. The protocols and data presented here provide a framework for researchers to explore the intricate effects of this and other sulfhydryl-modifying agents on cellular architecture and function. These studies can contribute to a deeper understanding of cytoskeletal regulation and may inform the development of novel therapeutics for a variety of diseases.
References
Application Notes: Utilizing Mersalyl to Elucidate Renin Secretion Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mersalyl, an organomercurial compound, has historically been used as a diuretic. Its mechanism of action, which involves the inhibition of sulfhydryl groups on various transporters, has made it a valuable pharmacological tool for investigating the intricate pathways governing renin secretion. The primary control of renin release from the juxtaglomerular (JG) cells of the kidney is modulated by several factors, including the renal baroreceptor, the sympathetic nervous system, and the macula densa pathway. This compound is particularly useful in dissecting the macula densa signaling cascade.
The macula densa cells, located in the distal tubule, are specialized sensors that detect changes in luminal sodium chloride (NaCl) concentration. A decrease in NaCl concentration at the macula densa is a potent stimulus for renin release. This signaling is mediated by the synthesis of prostaglandins, primarily PGE2 and PGI2, via the cyclooxygenase-2 (COX-2) enzyme. These prostaglandins then act on the adjacent JG cells to stimulate renin secretion.
This compound's utility in studying this pathway stems from its ability to inhibit chloride transport in the thick ascending limb of the loop of Henle, thereby reducing the NaCl concentration at the macula densa and triggering the signaling cascade that leads to renin release. By observing the effects of this compound in the presence and absence of other inhibitors (e.g., COX inhibitors), researchers can delineate the roles of various components in this regulatory system.
Mechanism of Action in Renin Secretion
This compound is a mercurial diuretic that exerts its effects by binding to sulfhydryl groups of proteins, thereby inhibiting their function.[1] In the context of renin secretion, this compound's primary target is believed to be a chloride transporter in the apical membrane of the macula densa cells. By inhibiting this transporter, this compound reduces the reabsorption of chloride, leading to a lower luminal NaCl concentration. This mimics a state of low salt delivery to the distal nephron, which is a physiological stimulus for renin release.[2][3]
The reduced intracellular chloride concentration in the macula densa cells initiates a signaling cascade that results in the activation of cyclooxygenase-2 (COX-2) and the subsequent synthesis of prostaglandins (PGE2 and PGI2).[2][4] These prostaglandins are then released and act in a paracrine fashion on G-protein coupled receptors on the surface of the neighboring juxtaglomerular cells. This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP), a key second messenger that promotes the exocytosis of renin-containing granules.
The following diagram illustrates the proposed signaling pathway for this compound-induced renin secretion:
References
Application Notes and Protocols: Measuring the Impact of Mersalyl on Mitochondrial Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mersalyl is an organomercurial compound, historically used as a diuretic, that exerts significant effects on mitochondrial function primarily through its reactivity with thiol (-SH) groups on mitochondrial proteins.[1][2] Understanding the precise impact of this compound on mitochondria is crucial for toxicological studies and for exploring its potential secondary effects in drug development. These application notes provide detailed protocols for assessing the influence of this compound on key aspects of mitochondrial health, including mitochondrial respiration, membrane potential, reactive oxygen species (ROS) production, ATP synthesis, and the induction of the mitochondrial permeability transition pore (mPTP).
Assessment of Mitochondrial Respiration using Extracellular Flux Analysis
Mitochondrial respiration, or oxygen consumption rate (OCR), is a primary indicator of oxidative phosphorylation (OXPHOS) activity. The Seahorse XFe Analyzer is a powerful tool for real-time measurement of OCR in live cells or isolated mitochondria.[3][4][5]
Experimental Protocol: Seahorse XF Cell Mito Stress Test
This protocol outlines the measurement of key mitochondrial respiration parameters in intact cells treated with this compound.
Materials:
-
Seahorse XFe96/24 Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF DMEM Medium, pH 7.4
-
This compound stock solution
-
Oligomycin (ATP synthase inhibitor)
-
FCCP (uncoupling agent)
-
Rotenone/Antimycin A (Complex I and III inhibitors)
-
Cell line of interest (e.g., HepG2, HEK293)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XFe96/24 cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.
-
This compound Treatment: On the day of the assay, replace the culture medium with pre-warmed Seahorse XF DMEM medium containing the desired concentrations of this compound or vehicle control. Incubate for the desired treatment duration (e.g., 1-4 hours).
-
Drug Loading: Load the hydrated sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A into the appropriate injection ports.
-
Seahorse Analysis: Place the cell plate in the Seahorse XFe Analyzer and initiate the Mito Stress Test protocol. The instrument will measure basal OCR, followed by sequential injections of the inhibitors to determine ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
Data Presentation: Expected Effects of this compound on Mitochondrial Respiration
| Parameter | Expected Effect of this compound | Rationale |
| Basal Respiration | Decrease | Inhibition of substrate transport or respiratory chain complexes through thiol modification. |
| ATP Production | Decrease | Consequence of reduced substrate supply and/or direct inhibition of ATP synthase. |
| Maximal Respiration | Decrease | Impairment of the electron transport chain's capacity to respond to uncouplers. |
| Spare Respiratory Capacity | Decrease | Reduced ability of mitochondria to respond to increased energy demand. |
| Proton Leak | Increase | Potential for membrane damage or uncoupling effect at higher concentrations. |
Measurement of Mitochondrial Membrane Potential (ΔΨm)
The mitochondrial membrane potential is a critical component of the proton-motive force that drives ATP synthesis. Its dissipation is a hallmark of mitochondrial dysfunction. Fluorescent probes like Tetramethylrhodamine, Methyl Ester (TMRM) and JC-1 are commonly used to assess ΔΨm.
Experimental Protocol: TMRM Staining for ΔΨm
Materials:
-
TMRM stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
FCCP (positive control for depolarization)
-
This compound
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Culture: Culture cells on glass-bottom dishes or in a black-walled, clear-bottom 96-well plate.
-
Treatment: Treat cells with various concentrations of this compound for the desired time. Include a vehicle control and a positive control (FCCP, 10 µM for 15-30 minutes).
-
TMRM Staining: Remove the treatment medium and wash the cells once with pre-warmed PBS. Add pre-warmed medium containing TMRM (e.g., 20-100 nM) and incubate for 20-30 minutes at 37°C, protected from light.
-
Imaging/Analysis: Image the cells using a fluorescence microscope with a TRITC/RFP filter set. Alternatively, quantify the fluorescence intensity using a plate reader. A decrease in TMRM fluorescence intensity indicates mitochondrial depolarization.
Data Presentation: Expected Impact of this compound on ΔΨm
| This compound Concentration | Expected ΔΨm Change | Mechanism |
| Low to moderate | Potential for hyperpolarization | Inhibition of anion channels leading to altered ion flux. |
| High | Depolarization (decrease) | Induction of the mitochondrial permeability transition pore (mPTP) and general membrane damage. |
Assessment of Mitochondrial Reactive Oxygen Species (ROS) Production
Mitochondrial dysfunction can lead to increased production of ROS, such as superoxide and hydrogen peroxide, contributing to oxidative stress.
Experimental Protocol: MitoSOX Red for Mitochondrial Superoxide
Materials:
-
MitoSOX™ Red reagent
-
HBSS (Hank's Balanced Salt Solution) or other suitable buffer
-
This compound
-
Antimycin A (positive control for ROS production)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Preparation: Culture and treat cells with this compound as described in previous protocols.
-
MitoSOX Staining: Prepare a 5 µM working solution of MitoSOX Red in warm HBSS. Remove the treatment medium, wash the cells, and incubate with the MitoSOX solution for 10-30 minutes at 37°C, protected from light.
-
Washing: Wash the cells gently three times with warm HBSS.
-
Analysis: Analyze the cells immediately by fluorescence microscopy or flow cytometry. An increase in red fluorescence indicates an increase in mitochondrial superoxide levels.
Data Presentation: Anticipated Effect of this compound on Mitochondrial ROS
| Condition | Expected Change in ROS | Rationale |
| Control | Basal level | Normal mitochondrial function. |
| This compound Treatment | Increase | Disruption of the electron transport chain and induction of mitochondrial stress. |
| Positive Control (Antimycin A) | Significant Increase | Inhibition of Complex III, a major site of superoxide production. |
Quantification of Mitochondrial ATP Synthesis
Direct measurement of ATP synthesis provides a definitive assessment of the final output of oxidative phosphorylation.
Experimental Protocol: Luciferase-Based ATP Assay in Isolated Mitochondria
Materials:
-
Isolated mitochondria from a relevant tissue or cell line
-
ATP assay kit (luciferin/luciferase-based)
-
Respiration buffer for isolated mitochondria
-
Substrates (e.g., pyruvate, malate, succinate)
-
ADP
-
This compound
-
Oligomycin (negative control)
-
Luminometer
Procedure:
-
Mitochondria Isolation: Isolate mitochondria using standard differential centrifugation protocols. Determine the protein concentration of the mitochondrial suspension.
-
Reaction Setup: In a luminometer tube, add respiration buffer, mitochondrial substrates, and a specific amount of isolated mitochondria (e.g., 25-50 µg protein).
-
This compound Incubation: Add the desired concentration of this compound or vehicle and incubate for a short period (e.g., 5-10 minutes).
-
Initiate ATP Synthesis: Add ADP to initiate ATP synthesis.
-
ATP Measurement: At specific time points, add the luciferase-luciferin reagent and measure the luminescence, which is proportional to the ATP concentration.
-
Controls: Include a sample with oligomycin to confirm that the measured ATP is from oxidative phosphorylation.
Data Presentation: Expected this compound Effect on ATP Synthesis
| Treatment | Rate of ATP Synthesis (relative to control) | Mechanism |
| Vehicle Control | 100% | Normal oxidative phosphorylation. |
| This compound | Decreased | Inhibition of substrate transport, electron transport chain, and/or ATP synthase. |
| Oligomycin | Near 0% | Direct inhibition of ATP synthase. |
Mitochondrial Permeability Transition Pore (mPTP) Opening Assay
This compound is known to induce the opening of the mPTP, a non-specific channel in the inner mitochondrial membrane, leading to mitochondrial swelling and collapse of the membrane potential.
Experimental Protocol: Mitochondrial Swelling Assay
Materials:
-
Isolated mitochondria
-
Swelling buffer (e.g., containing KCl, MOPS, and respiratory substrates)
-
This compound
-
Calcium chloride (Ca2+) (inducer of mPTP)
-
Cyclosporin A (inhibitor of mPTP)
-
Spectrophotometer
Procedure:
-
Mitochondria Preparation: Resuspend isolated mitochondria in the swelling buffer.
-
Spectrophotometer Setup: Set a spectrophotometer to measure absorbance at 540 nm.
-
Assay Initiation: Add the mitochondrial suspension to a cuvette and record the baseline absorbance.
-
Induction of Swelling: Add this compound and/or Ca2+ to induce mPTP opening.
-
Monitoring Swelling: Monitor the decrease in absorbance at 540 nm over time. A decrease in absorbance indicates an increase in mitochondrial volume (swelling).
-
Control: In a parallel experiment, pre-incubate mitochondria with Cyclosporin A before adding the inducer to confirm the involvement of the mPTP.
Data Presentation: this compound-Induced Mitochondrial Swelling
| Condition | Change in Absorbance (540 nm) | Interpretation |
| Mitochondria + Buffer | Stable | No swelling. |
| Mitochondria + Ca2+ | Gradual Decrease | Ca2+-induced mPTP opening. |
| Mitochondria + this compound | Rapid Decrease | This compound-induced mPTP opening. |
| Mitochondria + Cyclosporin A + this compound | Attenuated Decrease | Inhibition of mPTP opening confirms its role. |
Visualizations
Caption: General experimental workflow for assessing this compound's impact.
Caption: Proposed mechanism of this compound's action on mitochondria.
References
- 1. mdpi.com [mdpi.com]
- 2. Mitochondrial membrane protein thiol reactivity with N-ethylmaleimide or this compound is modified by Ca2+: correlation with mitochondrial permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for evaluating mitochondrial respiration in iPSC-derived neurons by the Seahorse XF analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
Mersalyl: A Versatile Positive Control for Investigating Sulfhydryl-Reactive Compounds
Application Note AP2025-11-26
For Research Use Only.
Introduction
Mersalyl is an organomercurial compound that has long been recognized for its potent diuretic properties. Its mechanism of action relies on the high-affinity binding of its mercury component to the sulfhydryl (thiol) groups of proteins, particularly cysteine residues.[1] This specific reactivity makes this compound an invaluable tool in biochemical and pharmacological research, where it serves as a reliable positive control for studying the effects of sulfhydryl-reactive compounds on protein function and cellular signaling pathways. This application note provides detailed protocols and data for utilizing this compound as a positive control in various experimental settings.
Mechanism of Action
This compound exerts its effects by forming a covalent bond with the sulfur atom of a cysteine residue within a protein. This modification can lead to several consequences, including:
-
Direct inhibition of enzymatic activity: If the modified cysteine is part of the enzyme's active site or is crucial for maintaining its catalytic conformation.
-
Alteration of protein structure and function: Modification of cysteine residues can disrupt disulfide bonds or interfere with protein-protein interactions, leading to changes in protein solubility and function.[2]
-
Modulation of signaling pathways: Many signaling proteins utilize reactive cysteine residues as sensors for oxidative stress. This compound can mimic the effect of reactive oxygen species (ROS) by modifying these critical thiols.
Quantitative Data
The following tables summarize the effective concentrations and inhibitory effects of this compound on various protein targets. This data can be used as a reference for designing experiments.
Table 1: Inhibition of Enzyme Activity by this compound
| Target Enzyme | Organism/Tissue | This compound Concentration | Percent Inhibition | Reference |
| Adenylate Cyclase | Rat Liver Plasma Membrane | 1-10 µM | Partial Inhibition | [1] |
| Adenylate Cyclase | Rat Liver Plasma Membrane | 0.1 mM | Complete Inhibition | [1] |
Table 2: Effects of this compound on Protein Function
| Protein Target | System | This compound Concentration | Observed Effect | Reference |
| Myosin | Human Platelets | 0.2 mM | Increased insolubility | [2] |
| Cytoskeletal Proteins | Human Platelets | 0.2 mM | Altered protein composition of cytoskeletons | |
| Aquaporin-1 (AQP1) | Reconstituted Proteoliposomes | Varies (for IC50 determination) | Inhibition of water permeability |
Experimental Protocols
Protocol for Enzyme Inhibition Assay Using this compound as a Positive Control
This protocol provides a general framework for assessing the inhibitory effect of a test compound on an enzyme, using this compound as a positive control for sulfhydryl-reactive inhibitors.
Materials:
-
Purified enzyme of interest
-
Substrate for the enzyme
-
Assay buffer (optimized for the enzyme)
-
Test compound stock solution
-
This compound stock solution (e.g., 10 mM in DMSO or water)
-
Microplate reader or spectrophotometer
-
96-well plates or cuvettes
Procedure:
-
Prepare Reagents: Prepare fresh solutions of the enzyme, substrate, and this compound in the appropriate assay buffer.
-
Enzyme and Inhibitor Pre-incubation:
-
In a 96-well plate, add a fixed amount of the enzyme to each well.
-
Add varying concentrations of your test compound to a set of wells.
-
To a separate set of wells, add varying concentrations of this compound (e.g., from 1 µM to 100 µM) to serve as the positive control.
-
Include a control group with no inhibitor (enzyme only).
-
Incubate the plate at the optimal temperature for the enzyme for a predetermined time (e.g., 15-30 minutes) to allow for inhibitor binding.
-
-
Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.
-
Monitor Reaction: Immediately begin monitoring the reaction progress by measuring the absorbance or fluorescence of the product at regular intervals using a microplate reader.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each concentration of the test compound and this compound.
-
Plot the percent inhibition versus the inhibitor concentration.
-
Determine the IC50 value for both the test compound and this compound. The potent inhibition by this compound will validate the assay's sensitivity to sulfhydryl-reactive compounds.
-
Protocol for Quantifying Protein Sulfhydryl Content Using the DTNB (Ellman's) Assay with this compound
This protocol uses 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to quantify the number of free sulfhydryl groups in a protein sample. This compound is used as a positive control to demonstrate the specific reaction with sulfhydryl groups.
Materials:
-
Protein sample
-
DTNB (Ellman's Reagent)
-
Reaction Buffer (e.g., 0.1 M sodium phosphate, pH 8.0)
-
This compound stock solution
-
Spectrophotometer
-
Cuvettes or 96-well plate
Procedure:
-
Prepare DTNB Solution: Dissolve DTNB in the reaction buffer to a final concentration of 10 mM.
-
Sample Preparation:
-
Prepare your protein sample in the reaction buffer at a known concentration.
-
Prepare three sets of samples:
-
Protein sample only (negative control).
-
Protein sample + this compound (e.g., 1 mM final concentration).
-
Buffer only (blank).
-
-
-
Reaction:
-
Add the DTNB solution to each sample to a final concentration of 0.1 mM.
-
Incubate at room temperature for 15 minutes.
-
-
Measurement: Measure the absorbance of each sample at 412 nm.
-
Data Analysis:
-
Subtract the absorbance of the blank from the sample readings.
-
The absorbance of the "Protein sample only" will correspond to the total free sulfhydryl content.
-
The absorbance of the "Protein sample + this compound" should be significantly lower, demonstrating that this compound has reacted with the available sulfhydryl groups, thus confirming the specificity of the assay.
-
The concentration of sulfhydryl groups can be calculated using the Beer-Lambert law and the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹ at 412 nm).
-
Visualization of this compound's Role in Signaling Pathways
This compound, as a sulfhydryl-reactive compound, can be used to probe signaling pathways that are regulated by redox-sensitive cysteine residues.
Caption: Experimental workflow for using this compound as a positive control.
Caption: this compound's effect on the Keap1-Nrf2 antioxidant pathway.
Caption: this compound's potential modulation of the NF-κB signaling pathway.
Conclusion
This compound's well-characterized reactivity with sulfhydryl groups makes it an excellent positive control for a wide range of studies investigating the role of cysteine residues in protein function and cellular signaling. The protocols and data presented in this application note provide a solid foundation for researchers to confidently employ this compound in their experimental designs, ensuring the validity and robustness of their findings.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with Mersalyl
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Mersalyl in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common forms?
This compound is an organomercurial compound that was historically used as a diuretic.[1] It exists in two common forms: this compound acid and its sodium salt, this compound sodium. For experimental purposes, it's crucial to know which form you are using, as their solubility properties differ.
Q2: What are the general solubility characteristics of this compound?
The solubility of this compound can be challenging and is influenced by its form (acid vs. salt) and the properties of the solvent.
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This compound Sodium: This salt form is generally more water-soluble than the acid form. One source indicates that one gram can dissolve in approximately 1 mL of water.[2] However, other data suggests it is only partially miscible in water.[1]
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This compound Acid: This form is only slightly soluble in water but demonstrates increased solubility in alkaline solutions, such as solutions of alkali hydroxides and ammonium hydroxide.[2][3]
Q3: Why is my this compound not dissolving in my experimental buffer (e.g., PBS, Tris-HCl)?
Standard physiological buffers like Phosphate-Buffered Saline (PBS) or Tris-HCl are often near neutral pH (7.2-7.4). This compound acid, in particular, has poor solubility at neutral pH. If you are observing particulate matter or cloudiness, it is likely due to the compound precipitating out of solution.
Q4: How can I improve the solubility of this compound in my experiments?
Several strategies can be employed to overcome this compound's solubility issues:
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Prepare a Concentrated Stock Solution in an Organic Solvent: The most common and recommended method is to first prepare a high-concentration stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO). This stock can then be diluted into your aqueous experimental buffer to the final desired concentration.
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Adjust the pH of the Buffer: Since this compound acid's solubility increases in alkaline conditions, slightly increasing the pH of your buffer can enhance its solubility. This should be done cautiously, ensuring the pH change does not negatively impact your experimental system.
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Use Co-solvents: In addition to DMSO, other co-solvents can be considered to aid solubility when diluting into aqueous buffers, though their compatibility with your specific assay must be verified.
Q5: What is the maximum recommended concentration of DMSO in cell culture experiments?
To avoid cellular toxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%. It is essential to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Troubleshooting Guide
Issue: Precipitate forms when diluting DMSO stock solution into aqueous buffer.
| Potential Cause | Solution |
| Final concentration is too high | The aqueous solubility of this compound is limited. Try lowering the final working concentration. If a high concentration is necessary, you may need to optimize the buffer composition. |
| Improper mixing | Adding the stock solution too quickly can create localized high concentrations, causing precipitation. Add the stock solution dropwise to the aqueous buffer while vigorously vortexing or stirring. |
| Buffer components | Certain buffer salts may interact with this compound, reducing its solubility. If possible, try alternative buffer systems. |
| Temperature | The temperature of the buffer can affect solubility. Gently warming the solution to 37°C may help dissolve the precipitate. However, the stability of this compound at this temperature should be considered. |
Issue: Cloudiness or visible particles in the prepared this compound solution.
| Observation | Recommended Action |
| Solution appears cloudy immediately after preparation | This indicates poor solubility. Attempt to redissolve by vortexing or brief sonication. If unsuccessful, remake the solution using a higher percentage of co-solvent in the initial stock or a lower final concentration. |
| Precipitate forms over time | This suggests that the compound is not stable in the solution at that concentration and temperature. Prepare fresh solutions immediately before use. Storing aqueous solutions of this compound for extended periods is not recommended. |
Experimental Protocols
Preparation of a this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound (MW: 505.85 g/mol for sodium salt; 483.87 g/mol for acid form) in DMSO.
Materials:
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This compound (acid or sodium salt)
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Anhydrous DMSO
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Sterile microcentrifuge tubes or vials
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Vortex mixer
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Sonicator (optional)
Procedure:
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Weighing: Accurately weigh the desired amount of this compound powder. For a 10 mM stock solution, this would be approximately 5.06 mg of this compound sodium or 4.84 mg of this compound acid for 1 mL of DMSO.
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Dissolving: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
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Mixing: Vortex the solution vigorously for several minutes to facilitate dissolution.
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Sonication (Optional): If the compound does not fully dissolve with vortexing, sonicate the vial in a water bath for 5-10 minutes.
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Storage: Once fully dissolved, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Preparation of a Working Solution in Aqueous Buffer
This protocol details the dilution of the DMSO stock solution into a typical experimental buffer (e.g., cell culture medium or PBS).
Procedure:
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Thaw Stock Solution: Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
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Pre-warm Buffer: Warm your aqueous experimental buffer to the desired temperature (e.g., 37°C for cell culture experiments).
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Dilution: While vortexing the pre-warmed buffer, add the required volume of the this compound stock solution dropwise to achieve the final desired concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, add 1 µL of the stock to 999 µL of buffer.
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Final Mixing: Continue to vortex for at least 30 seconds after adding the stock solution to ensure it is fully dispersed.
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Visual Inspection: Visually inspect the working solution for any signs of precipitation. If the solution is not clear, refer to the troubleshooting guide.
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Immediate Use: Use the freshly prepared working solution in your experiment immediately.
Signaling Pathways and Experimental Workflows
This compound is known to interact with several signaling pathways, primarily through its high-affinity binding to sulfhydryl groups on proteins. This can lead to the inhibition of various enzymes and channels.
This compound-Induced HIF-1 Activation
This compound can induce the expression of Hypoxia-Inducible Factor 1 (HIF-1) and some of its target genes, such as Vascular Endothelial Growth Factor (VEGF). This induction is mediated through the Insulin-like Growth Factor-1 Receptor (IGF-1R) and the Mitogen-Activated Protein Kinase (MAPK) pathway.
Inhibition of Aquaporin Water Channels
Mercurial compounds like this compound are known inhibitors of aquaporin (AQP) water channels. The proposed mechanism is steric hindrance, where the mercury atom binds to a cysteine residue near the pore, physically blocking the passage of water molecules.
General Experimental Workflow for Studying this compound Effects
The following diagram outlines a typical workflow for investigating the effects of this compound in a cell-based assay.
References
Preventing non-specific binding of Mersalyl in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and troubleshoot non-specific binding of Mersalyl in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to non-specific binding?
This compound is an organomercuric compound that functions as a diuretic by inhibiting various enzymes and transporters.[1] Its high reactivity towards sulfhydryl groups (-SH) on proteins is a primary mechanism of its biological activity and also a major contributor to its non-specific binding in cellular assays.[2][3] This reactivity can lead to the modification of numerous cellular proteins other than the intended target, resulting in high background signals and potential off-target effects.
Q2: What are the common signs of non-specific binding of this compound in my cellular assay?
Common indicators of non-specific binding include:
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High background signal: Elevated readings in control wells (e.g., no-cell or vehicle-only controls).
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Poor signal-to-noise ratio: Difficulty in distinguishing the specific signal from the background.
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Inconsistent results: High variability between replicate wells and experiments.
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"Bell-shaped" dose-response curves: At high concentrations, the signal may decrease due to overwhelming non-specific effects or cytotoxicity.
Q3: How can non-specific binding of this compound affect my experimental results?
Non-specific binding can lead to:
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False positives: Apparent activity that is not due to the specific inhibition of the intended target.
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False negatives: Masking of the true inhibitory effect due to high background.
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Inaccurate determination of potency (e.g., IC50 values).
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Misinterpretation of the compound's mechanism of action.
Troubleshooting Guides
Issue 1: High Background Signal in the Assay
High background is a common problem when working with thiol-reactive compounds like this compound. The following steps can help to identify the source of the high background and mitigate it.
Troubleshooting Workflow
Caption: Troubleshooting workflow for high background signal.
Experimental Protocols & Data
1. Optimizing Blocking Agent Concentration (BSA)
Bovine Serum Albumin (BSA) is a common blocking agent used to saturate non-specific binding sites on cell surfaces and plasticware.
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Protocol:
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Prepare a range of BSA concentrations (e.g., 0.1%, 0.5%, 1%, 2%, 5% w/v) in your assay buffer.
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Pre-incubate your cells with the different BSA solutions for 30-60 minutes at room temperature.
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Wash the cells gently with assay buffer.
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Proceed with your standard cellular assay protocol, including the addition of this compound.
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Measure the signal in both control (vehicle) and this compound-treated wells.
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Expected Outcome: An optimal concentration of BSA will reduce the background signal without significantly affecting the specific signal.
| BSA Concentration (% w/v) | Background Signal (RFU) | Specific Signal (RFU) | Signal-to-Noise Ratio |
| 0 | 1500 | 3000 | 2.0 |
| 0.1 | 1200 | 2900 | 2.4 |
| 0.5 | 800 | 2800 | 3.5 |
| 1.0 | 500 | 2700 | 5.4 |
| 2.0 | 450 | 2200 | 4.9 |
| 5.0 | 400 | 1800 | 4.5 |
2. Optimizing Detergent Concentration (Tween-20)
Non-ionic detergents like Tween-20 can help to reduce hydrophobic interactions that contribute to non-specific binding. However, high concentrations can affect cell viability.
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Protocol:
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Prepare a range of Tween-20 concentrations (e.g., 0.01%, 0.025%, 0.05%, 0.1% v/v) in your assay buffer.
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Include these different concentrations in your assay and wash buffers.
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Perform your standard cellular assay and a parallel cell viability assay (e.g., MTT or resazurin assay) with the same Tween-20 concentrations.
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Measure the assay signal and cell viability.
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Expected Outcome: The optimal Tween-20 concentration will decrease non-specific binding without causing significant cytotoxicity.[4]
| Tween-20 Conc. (% v/v) | Background Signal (RFU) | Cell Viability (%) |
| 0 | 1500 | 100 |
| 0.01 | 1100 | 98 |
| 0.025 | 700 | 95 |
| 0.05 | 500 | 80 |
| 0.1 | 400 | 60 |
3. Optimizing Salt Concentration (NaCl)
Increasing the ionic strength of the assay buffer with salts like NaCl can disrupt non-specific electrostatic interactions.
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Protocol:
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Prepare your assay buffer with a range of NaCl concentrations (e.g., 150 mM, 250 mM, 500 mM).
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Perform your cellular assay using these different buffers.
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Measure the background and specific signals.
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Expected Outcome: An increased salt concentration may reduce non-specific binding, but excessively high concentrations could also disrupt specific interactions.
| NaCl Concentration (mM) | Background Signal (RFU) | Specific Signal (RFU) |
| 150 | 1500 | 3000 |
| 250 | 900 | 2800 |
| 500 | 600 | 1500 |
Issue 2: Confirming Target Engagement and Identifying Off-Target Effects
Due to its high reactivity, it is crucial to confirm that this compound is engaging with its intended target and to characterize potential off-target effects.
Assessing Thiol Reactivity
A thiol reactivity assay can confirm that this compound is reacting with sulfhydryl groups in your cellular context.
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Protocol:
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Lyse cells to prepare a protein extract.
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Treat the lysate with this compound at various concentrations.
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After incubation, add a thiol-reactive fluorescent probe (e.g., maleimide-based dye). This probe will label free sulfhydryl groups that have not reacted with this compound.
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Analyze the fluorescence intensity. A decrease in fluorescence with increasing this compound concentration indicates that this compound is reacting with cellular thiols.
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Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct target engagement in intact cells.[5] Ligand binding often stabilizes a protein, leading to a higher melting temperature.
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Protocol:
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Treat intact cells with this compound or a vehicle control.
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Heat the cell suspensions to a range of temperatures.
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Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
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Detect the amount of soluble target protein at each temperature using a specific antibody (e.g., by Western blot or ELISA).
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Expected Outcome: If this compound binds to the target protein, the protein will be more stable at higher temperatures in the this compound-treated samples compared to the vehicle control.
Potential Signaling Pathways Affected by this compound
This compound's reactivity with sulfhydryl groups on proteins can lead to the modulation of various signaling pathways. Understanding these potential off-target effects is crucial for interpreting experimental data.
1. Calcium Signaling Pathway
This compound has been shown to affect intracellular calcium levels. This can occur through the modulation of ion channels, pumps, or other calcium-regulating proteins that contain critical cysteine residues.
Caption: Potential effect of this compound on Calcium Signaling.
2. MAPK and PI3K/Akt Signaling Pathways
Many proteins in the Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt signaling pathways, including kinases and phosphatases, are regulated by their redox state and are susceptible to modification by thiol-reactive compounds.
Caption: Potential off-target effects of this compound on MAPK and PI3K/Akt pathways.
References
- 1. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Quantitation of the blocking effect of tween 20 and bovine serum albumin in ELISA microwells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tween-20 transiently changes the surface morphology of PK-15 cells and improves PCV2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mersalyl Treatment in Cultured Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Mersalyl treatment in cultured cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in cultured cells?
A1: this compound is an organomercurial compound that primarily acts by binding to sulfhydryl (-SH) groups on proteins. This interaction can lead to a variety of cellular effects, including oxidative stress, mitochondrial dysfunction, and the inhibition of various enzymes.[1][2] A key mechanism of action in the context of gene expression is the induction of Hypoxia-Inducible Factor 1 (HIF-1) activity.[1]
Q2: How does this compound induce HIF-1 activity?
A2: this compound induces HIF-1 activity through a signaling pathway that involves the Insulin-Like Growth Factor-1 Receptor (IGF-1R) and the Mitogen-Activated Protein Kinase (MAPK) pathway.[1] This mechanism is distinct from HIF-1 induction by hypoxia or other chemical inducers like cobalt chloride.[1]
Q3: What are the expected downstream effects of this compound-induced HIF-1 activity?
A3: Activated HIF-1 can upregulate the expression of various target genes. A notable example is the Vascular Endothelial Growth Factor (VEGF), a key regulator of angiogenesis. Therefore, treatment of cultured cells with this compound can lead to an increase in VEGF mRNA expression.
Q4: Is it necessary to perform a dose-response and time-course experiment for every new cell line?
A4: Yes. The optimal concentration and incubation time for this compound can vary significantly between different cell lines. Factors such as metabolic rate, cell density, and the specific endpoint being measured can all influence the cellular response. Therefore, it is highly recommended to perform a preliminary dose-response and time-course experiment to determine the optimal conditions for your specific cell line and experimental goals.
Q5: What is a typical starting concentration range and incubation time for this compound treatment?
A5: Based on published studies, a starting concentration range of 10-100 µM is often used for inducing HIF-1 activity and target gene expression. Incubation times can range from a few hours to 24 hours or longer, depending on the endpoint. For observing changes in mRNA expression, an incubation time of 16-24 hours is a common starting point.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low induction of target gene expression (e.g., VEGF) | 1. Suboptimal this compound concentration: The concentration may be too low to elicit a response in your specific cell line. 2. Inappropriate incubation time: The incubation period may be too short or too long to detect the peak of mRNA expression. 3. Cell line insensitivity: The cell line may lack the necessary signaling components (e.g., functional IGF-1R). 4. Incorrect experimental setup: Issues with reagents, cell health, or assay procedure. | 1. Perform a dose-response experiment: Test a range of this compound concentrations (e.g., 10, 25, 50, 100 µM) to find the optimal concentration. 2. Conduct a time-course experiment: Measure target gene expression at multiple time points (e.g., 4, 8, 16, 24 hours) to identify the peak response time. 3. Use a positive control: Treat a known responsive cell line (e.g., Hep3B) alongside your experimental cells. Confirm the expression of key signaling proteins like IGF-1R in your cell line. 4. Review your protocol: Ensure proper cell seeding density, healthy cell morphology before treatment, and accurate reagent preparation. |
| High cell death or cytotoxicity observed | 1. This compound concentration is too high: Organomercurial compounds can be toxic at high concentrations. 2. Prolonged incubation time: Continuous exposure to a high concentration of this compound can lead to cytotoxicity. 3. Cell line is particularly sensitive: Some cell lines may be more susceptible to the toxic effects of this compound. | 1. Lower the this compound concentration: Refer to your dose-response data to select a concentration that induces the desired effect with minimal toxicity. 2. Reduce the incubation time: A shorter exposure may be sufficient to induce the target effect while minimizing cell death. 3. Perform a cell viability assay: Use an assay like MTT or trypan blue exclusion to quantify cytotoxicity across a range of this compound concentrations and incubation times. |
| Inconsistent or variable results between experiments | 1. Inconsistent cell density at the time of treatment: Cell confluence can affect the cellular response to drug treatment. 2. Variability in this compound stock solution: Improper storage or handling of the this compound stock can affect its potency. 3. Passage number of cells: High-passage number cells may exhibit altered phenotypes and drug responses. | 1. Standardize seeding density: Ensure that cells are seeded at the same density and reach a consistent level of confluence (typically 70-80%) before each experiment. 2. Properly store and handle this compound: Aliquot the stock solution and store it at the recommended temperature to avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. 3. Use low-passage number cells: Maintain a consistent and low passage number for your cell line to ensure reproducibility. |
Data Presentation
Table 1: Effect of this compound Concentration on HIF-1 DNA Binding Activity in Hep3B Cells
| This compound Concentration (µM) | HIF-1 DNA Binding Activity (Relative to Control) |
| 0 (Control) | 1.0 |
| 10 | Increased |
| 25 | Increased |
| 50 | Maximally Induced |
| 100 | Maximally Induced |
| (Data summarized from Semenza et al., 1998) |
Table 2: Time-Course of VEGF mRNA Expression in Hep3B Cells Treated with 100 µM this compound
| Incubation Time (hours) | VEGF mRNA Expression (Fold Induction) |
| 0 | 1.0 |
| 4 | ~2.5 |
| 8 | ~4.0 |
| 16 | ~5.0 |
| 24 | ~4.5 |
| (Data summarized from Semenza et al., 1998) |
Experimental Protocols
Key Experiment: Determination of Optimal this compound Incubation Time for VEGF mRNA Induction in Hep3B Cells
1. Cell Culture and Seeding:
- Culture human hepatoma (Hep3B) cells in Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% Non-Essential Amino Acids.
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
- Seed Hep3B cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
2. This compound Treatment:
- Prepare a stock solution of this compound acid in a suitable solvent (e.g., water or DMSO).
- On the day of the experiment, dilute the this compound stock solution in fresh, serum-free MEM to the desired final concentration (e.g., 100 µM).
- Aspirate the old medium from the cells and replace it with the this compound-containing medium.
- Incubate the cells for various time points (e.g., 0, 4, 8, 16, and 24 hours).
3. RNA Extraction and Gene Expression Analysis:
- At each time point, aspirate the medium and wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
- Lyse the cells directly in the well using a suitable lysis buffer for RNA extraction.
- Isolate total RNA using a standard RNA extraction kit according to the manufacturer's protocol.
- Synthesize cDNA from the extracted RNA.
- Perform quantitative real-time PCR (qRT-PCR) to measure the relative expression levels of VEGF mRNA. Use a stable housekeeping gene (e.g., GAPDH or β-actin) for normalization.
4. Data Analysis:
- Calculate the fold change in VEGF mRNA expression for each time point relative to the 0-hour control using the ΔΔCt method.
- Plot the fold change in expression against the incubation time to determine the optimal duration for VEGF induction.
Mandatory Visualizations
Caption: this compound-induced HIF-1 activation signaling pathway.
Caption: Experimental workflow for optimizing this compound incubation time.
References
- 1. This compound is a novel inducer of vascular endothelial growth factor gene expression and hypoxia-inducible factor 1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new protocol for long‐term culture of a specific subpopulation of liver cancer stem cells enriched by cell surface markers - PMC [pmc.ncbi.nlm.nih.gov]
Ensuring specificity of Mersalyl's action on sulfhydryl groups
Welcome to the technical support center for Mersalyl. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the specificity of this compound's action on sulfhydryl groups during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an organomercurial compound that primarily acts by forming high-affinity bonds with the sulfhydryl (thiol) groups of cysteine residues in proteins.[1][2][] This interaction is believed to be the major mechanism for both its therapeutic (diuretic) and toxic effects.[1][2]
Q2: How can I be sure that the observed effect in my experiment is due to this compound's interaction with sulfhydryl groups?
To ensure specificity, it is crucial to include proper controls in your experimental design. A key control is the use of a sulfhydryl-containing-reducing agent, such as 2-mercaptoethanol (BME) or dithiothreitol (DTT). If the effect of this compound is indeed mediated by its interaction with sulfhydryl groups, the addition of these agents should reverse or prevent the effect.
Q3: Can this compound have off-target effects?
Yes, while its primary targets are sulfhydryl groups, this compound can have other effects. For instance, it has been shown to induce the expression of hypoxia-inducible factor 1 (HIF-1) and vascular endothelial growth factor (VEGF) through a mechanism involving the insulin-like growth factor-1 receptor and mitogen-activated protein kinase (MAPK) activity. It is important to consider these potential off-target effects when interpreting your data.
Q4: Is the inhibition by this compound reversible?
Yes, the inhibition of proteins by this compound is often reversible. The addition of sulfhydryl-containing compounds like 2-mercaptoethanol can reverse the inhibition by competing for binding to the mercury ion.
Q5: What are some known protein targets of this compound?
This compound has been shown to interact with a variety of proteins containing reactive cysteine residues. Some notable examples include:
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Aquaporins: this compound can inhibit water transport by binding to cysteine residues near the pore of aquaporin channels.
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Cytoskeletal Proteins: It can alter the solubility and filament formation of proteins like myosin and actin in a calcium-dependent manner.
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Na+/K+-ATPase: Like other mercurials, this compound is known to inhibit the activity of this essential ion pump.
Troubleshooting Guides
Issue: Unexpected or inconsistent results with this compound treatment.
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Possible Cause 1: Off-target effects.
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Troubleshooting Step: To differentiate between sulfhydryl-specific and off-target effects, perform a rescue experiment. After observing the effect of this compound, add a sulfhydryl-reagent like 2-mercaptoethanol or DTT. If the effect is reversed, it is likely mediated by sulfhydryl binding. If the effect persists, it may be an off-target effect.
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Possible Cause 2: Degradation of this compound.
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Troubleshooting Step: Prepare fresh solutions of this compound for each experiment. Store the stock solution protected from light and at the recommended temperature.
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Possible Cause 3: Variability in cellular sulfhydryl content.
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Troubleshooting Step: The cellular environment, including the concentration of endogenous sulfhydryl-containing molecules like glutathione, can influence the effective concentration of this compound. Consider measuring the total free sulfhydryl content in your experimental system using a method like Ellman's test to ensure consistency between experiments.
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Issue: Difficulty in confirming the specific protein target of this compound.
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Troubleshooting Step 1: Site-directed mutagenesis. If you have a hypothesized protein target with a specific cysteine residue, you can create a mutant where that cysteine is replaced with another amino acid (e.g., serine). If this compound no longer has an effect on the mutant protein, it strongly suggests that the specific cysteine is the site of action.
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Troubleshooting Step 2: Biotinylated this compound analog and pull-down assay. Synthesize or obtain a version of this compound with a biotin tag. Treat your cells or protein lysate with this analog, and then use streptavidin beads to pull down the proteins that have bound to the this compound analog. The pulled-down proteins can then be identified by mass spectrometry.
Data Presentation
Table 1: Inhibition Constants (IC50) for this compound
| Target Protein | Experimental System | IC50 Value | Reference |
| Aquaporin Z (Wild-Type) | Proteoliposomes | 345 µM | |
| Aquaporin Z (T183C Mutant) | Proteoliposomes | 84 µM | |
| Aquaporin Z (L170C Mutant) | Proteoliposomes | 18 µM |
Note: Data on specific Ki values for this compound are limited in the literature. The IC50 values provided are for the inhibition of water conduction by different forms of Aquaporin Z.
Experimental Protocols
Protocol 1: Determining the Effect of this compound on Free Sulfhydryl Groups using Ellman's Test
This protocol allows for the quantification of the reduction in free sulfhydryl groups in a protein solution upon treatment with this compound.
Materials:
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Protein of interest in a suitable buffer (e.g., 0.1 M sodium phosphate, pH 8.0)
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This compound stock solution
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Ellman's Reagent (DTNB) solution (4 mg/mL in reaction buffer)
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Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA
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UV-Vis Spectrophotometer
Procedure:
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Prepare Protein Samples: Prepare at least three sets of your protein solution.
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Control: Protein solution with buffer only.
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This compound-Treated: Protein solution with the desired concentration of this compound.
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Blank: Buffer only.
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Incubation: Incubate the samples for a predetermined amount of time at the desired temperature to allow for the reaction between this compound and the protein's sulfhydryl groups.
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Ellman's Reaction:
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In a cuvette, add 2.5 mL of Reaction Buffer and 50 µL of Ellman's Reagent Solution.
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Add 250 µL of your protein sample (Control or this compound-Treated) to the cuvette.
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For the blank, add 250 µL of the buffer-only sample.
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Incubate and Measure: Mix and incubate at room temperature for 15 minutes. Measure the absorbance at 412 nm.
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Calculation: The concentration of sulfhydryl groups can be calculated using the Beer-Lambert law (A = εbc), where the molar extinction coefficient (ε) for TNB (the yellow product) is 14,150 M⁻¹cm⁻¹. A decrease in absorbance in the this compound-treated sample compared to the control indicates the binding of this compound to sulfhydryl groups.
Protocol 2: Reversal of this compound Inhibition
This protocol is a crucial control to demonstrate the specificity of this compound's action on sulfhydryl groups.
Materials:
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Your experimental system (e.g., cells, isolated enzyme)
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This compound
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2-mercaptoethanol (BME) or Dithiothreitol (DTT)
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Assay to measure the biological activity of interest (e.g., enzyme activity assay, cell viability assay)
Procedure:
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Establish Baseline: Measure the basal activity in your experimental system.
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This compound Inhibition: Treat the system with this compound at a concentration known to cause inhibition and measure the activity.
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Reversal: To the this compound-inhibited system, add a reversing agent like 2-mercaptoethanol (a typical final concentration is 5 mM).
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Measure Activity: After an appropriate incubation time with the reversing agent, measure the biological activity again.
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Analysis: A significant recovery of activity after the addition of the sulfhydryl reagent indicates that the inhibition by this compound was due to its interaction with sulfhydryl groups.
Visualizations
Caption: Mechanism of this compound action on a sulfhydryl-containing protein.
Caption: Experimental workflow to confirm the specificity of this compound's action.
Caption: Potential off-target effect of this compound on the MAPK/HIF-1 signaling pathway.
References
Validation & Comparative
A Comparative Analysis of Mersalyl and Modern Loop Diuretics: Efficacy, Mechanism, and Safety
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the diuretic potency of the organomercurial diuretic, Mersalyl, with modern loop diuretics such as furosemide, bumetanide, and torsemide. While this compound is now considered an obsolete therapeutic agent due to its toxicity, understanding its pharmacological profile in contrast to current standards offers valuable insights into the evolution of diuretic therapy and the principles of drug design. This comparison is supported by a review of their mechanisms of action, available potency data, and standardized experimental protocols for evaluation.
Executive Summary
This compound, a once potent diuretic, has been entirely superseded by modern loop diuretics. The primary reasons for this shift are the significantly higher therapeutic index and more favorable safety profile of the newer agents. Modern loop diuretics exhibit greater potency and a more specific mechanism of action, directly targeting the Na-K-2Cl cotransporter in the loop of Henle. In contrast, this compound's mechanism, involving the non-specific binding to sulfhydryl groups, contributes to its systemic toxicity, most notably nephrotoxicity. While direct comparative studies with quantitative potency metrics like ED50 are scarce due to this compound's discontinuation, the available data on loop diuretics and historical accounts of this compound's use underscore the profound advancements in diuretic therapy.
Data Presentation: A Comparative Overview
The following table summarizes the key characteristics of this compound and modern loop diuretics. It is important to note that quantitative data for this compound, particularly in direct comparison to modern diuretics, is limited due to its obsolescence.
| Feature | This compound | Furosemide | Bumetanide | Torsemide |
| Drug Class | Organomercurial Diuretic | Loop Diuretic | Loop Diuretic | Loop Diuretic |
| Mechanism of Action | Inhibition of sulfhydryl (-SH) groups on enzymes in the renal tubules.[1][2] | Inhibition of the Na-K-2Cl cotransporter in the thick ascending limb of the loop of Henle. | Inhibition of the Na-K-2Cl cotransporter in the thick ascending limb of the loop of Henle. | Inhibition of the Na-K-2Cl cotransporter in the thick ascending limb of the loop of Henle. |
| Relative Potency | Potent, but quantitative comparison is limited. | 40 | 1 | 2-4 |
| Bioavailability | Administered parenterally. | 10-90% | ~80-100% | ~80-100% |
| Primary Adverse Effects | Nephrotoxicity, systemic mercury poisoning, electrolyte imbalance.[2][3] | Ototoxicity, hypokalemia, dehydration, hyperuricemia. | Similar to furosemide, but with a higher risk of myalgia. | Similar to furosemide, but with a lower risk of hypokalemia. |
| Clinical Use | Discontinued.[4] | Edema associated with heart failure, liver cirrhosis, and renal disease; hypertension. | Edema associated with heart failure, liver cirrhosis, and renal disease. | Edema associated with heart failure, liver cirrhosis, and renal disease; hypertension. |
Signaling Pathways and Mechanisms of Action
The fundamental difference in the diuretic effect of this compound and modern loop diuretics lies in their molecular targets and mechanisms of action.
This compound's Mechanism of Action
This compound exerts its diuretic effect through a non-specific mechanism involving the inhibition of various enzymes in the renal tubules by binding to their sulfhydryl (-SH) groups. This disruption of enzymatic function leads to a decrease in the reabsorption of sodium and chloride ions, resulting in diuresis.
Mechanism of action of this compound.
Modern Loop Diuretics' Mechanism of Action
Modern loop diuretics, such as furosemide, bumetanide, and torsemide, have a highly specific target: the Na-K-2Cl cotransporter located in the apical membrane of epithelial cells in the thick ascending limb of the loop of Henle. By inhibiting this transporter, they prevent the reabsorption of sodium, potassium, and chloride ions, leading to a powerful diuretic effect.
Mechanism of action of modern loop diuretics.
Experimental Protocols for Diuretic Potency Assessment
A standardized protocol is essential for the objective comparison of diuretic agents. The following methodology, based on the Lipschitz test, is a widely accepted preclinical model for evaluating diuretic activity in rats.
Lipschitz Test for Diuretic Activity
Objective: To determine the diuretic activity of a test compound by measuring urine output and electrolyte excretion in rats.
Animals: Male Wistar rats (150-200g).
Procedure:
-
Acclimatization: House animals in metabolic cages for 24 hours prior to the experiment to allow for adaptation.
-
Fasting: Withhold food and water for 18 hours before the experiment to ensure an empty stomach and a uniform state of hydration.
-
Grouping: Divide the animals into the following groups (n=6 per group):
-
Control Group: Receives the vehicle (e.g., normal saline).
-
Standard Group: Receives a known diuretic (e.g., furosemide, 10 mg/kg).
-
Test Groups: Receive varying doses of the test compound (e.g., this compound).
-
-
Hydration: Administer a saline load (e.g., 25 mL/kg, p.o.) to all animals to ensure adequate hydration and promote urine flow.
-
Drug Administration: 30 minutes after the saline load, administer the vehicle, standard, or test compound via the appropriate route (e.g., intraperitoneal or oral).
-
Urine Collection: Place the animals back into the metabolic cages and collect urine at specified time intervals (e.g., 1, 2, 4, 6, and 24 hours).
-
Analysis:
-
Measure the total volume of urine for each animal at each time point.
-
Analyze urine samples for electrolyte concentrations (Na+, K+, Cl-) using a flame photometer or ion-selective electrodes.
-
-
Data Evaluation:
-
Diuretic Index: (Urine output of test group) / (Urine output of control group).
-
Natriuretic, Kaliuretic, and Chloruretic Excretion: Calculate the total amount of each electrolyte excreted.
-
Dose-Response Curve: Plot the diuretic effect against the logarithm of the dose to determine the ED50 (the dose that produces 50% of the maximal effect).
-
Experimental workflow for diuretic activity screening.
The Critical Difference: Toxicity
The most significant factor differentiating this compound from modern loop diuretics is its toxicity profile. As an organomercurial compound, this compound carries the risk of mercury poisoning. The accumulation of mercury in the kidneys is a primary cause of its nephrotoxicity. Systemic exposure to mercury can also lead to neurological damage and other severe adverse effects. The unpredictable nature of these toxic effects ultimately led to the discontinuation of this compound in clinical practice.
In contrast, modern loop diuretics have a well-established and manageable safety profile. While they can cause electrolyte imbalances and ototoxicity at high doses, these effects are generally reversible and can be monitored and managed in a clinical setting. The absence of heavy metal toxicity makes them a vastly safer and more reliable therapeutic option.
Conclusion
The comparison between this compound and modern loop diuretics serves as a stark illustration of the progress in pharmaceutical development. The shift from a non-specific, toxic compound to highly specific and safer drugs highlights the importance of understanding molecular mechanisms of action in drug design. While this compound was a potent diuretic for its time, its inherent toxicity makes it an unsuitable therapeutic agent by modern standards. Researchers and drug development professionals can draw valuable lessons from this historical comparison, emphasizing the continuous pursuit of therapies with improved efficacy and, most importantly, enhanced patient safety.
References
Validating the Inhibitory Effect of Mersalyl on Aquaporin-1: A Comparative Guide
This guide provides a comparative analysis of the inhibitory effects of Mersalyl on the aquaporin-1 (AQP1) water channel. It is intended for researchers, scientists, and drug development professionals interested in validating transporter inhibition. The guide contrasts the mercurial compound this compound with alternative non-mercurial inhibitors, offering quantitative data, detailed experimental protocols, and visualizations of key processes.
Comparison of AQP1 Inhibitors
This compound, an organomercurial compound, is a known inhibitor of aquaporins. Its mechanism of action is characteristic of mercurial compounds, which target cysteine residues within the transporter protein. For a comprehensive evaluation, its performance is compared against established non-mercurial inhibitors of AQP1, Acetazolamide and Tetraethylammonium (TEA). The following table summarizes the quantitative data on the inhibitory effects of these compounds on AQP1.
| Inhibitor | Class | Target Transporter | IC50 | Efficacy | Mechanism of Action |
| This compound / HgCl₂ | Mercurial | Aquaporin-1 (AQP1) | ~5-10 µM (for HgCl₂) | >95% inhibition at 0.3 mM (for HgCl₂)[1] | Covalent modification of Cys189, leading to steric occlusion of the pore[2][3][4][5] |
| Acetazolamide | Carbonic Anhydrase Inhibitor | Aquaporin-1 (AQP1) | ~20 µM (in some systems) | 39% inhibition at 100 µM in HEK293 cells; 81% inhibition at 10 µmol/L in oocytes | Direct interaction with the AQP1 channel |
| Tetraethylammonium (TEA) | Quaternary Ammonium Compound | Aquaporin-1 (AQP1) | 1.4 ± 0.8 µM | ~34-44% inhibition at 1-100 µM | Interaction with the outer pore region, specifically involving the tyrosine residue at position 186 (Y186) |
Experimental Protocols
A standard method for validating the inhibitory effect of compounds on AQP1 is the Xenopus laevis oocyte swelling assay. This method leverages the low intrinsic water permeability of the oocyte membrane, making it an excellent model system to study the function of heterologously expressed aquaporins.
Protocol: Xenopus laevis Oocyte Swelling Assay
-
Oocyte Preparation:
-
Harvest stage V-VI oocytes from adult female Xenopus laevis frogs.
-
Treat the oocytes with collagenase to remove the follicular layer.
-
Wash the defolliculated oocytes and store them in isotonic ND96 solution.
-
-
cRNA Injection:
-
Synthesize capped cRNA encoding human AQP1 in vitro.
-
Microinject approximately 50 nL of AQP1 cRNA (at a concentration of 0.5-1 ng/nL) into the cytoplasm of each oocyte.
-
As a control, inject a similar volume of sterile water into another batch of oocytes.
-
Incubate the oocytes for 2-3 days at 18°C to allow for AQP1 protein expression and insertion into the plasma membrane.
-
-
Inhibitor Incubation:
-
Prepare solutions of the test inhibitors (e.g., this compound, Acetazolamide, TEA) at various concentrations in ND96 buffer.
-
Incubate the AQP1-expressing oocytes in the inhibitor solutions for a predetermined period (e.g., 15-30 minutes). A control group should be incubated in ND96 buffer without any inhibitor.
-
-
Osmotic Swelling Assay:
-
Transfer individual oocytes from the isotonic ND96 solution to a hypotonic solution (e.g., 50% diluted ND96).
-
Immediately begin recording images of the oocyte using a videomicroscopy setup at fixed intervals (e.g., every 10-20 seconds) for several minutes.
-
The influx of water into the oocyte due to the osmotic gradient will cause it to swell.
-
-
Data Analysis:
-
Measure the cross-sectional area of the oocyte from the recorded images at each time point.
-
Calculate the relative change in oocyte volume over time. The rate of volume increase is proportional to the osmotic water permeability (Pf).
-
Compare the Pf values of inhibitor-treated oocytes to those of untreated AQP1-expressing oocytes and water-injected controls. A reduction in the rate of swelling in the presence of an inhibitor indicates a blockage of AQP1 water channels.
-
Visualizations
Mechanism of AQP1 Inhibition by this compound
Mercurial compounds like this compound inhibit AQP1 through a steric hindrance mechanism. The mercury atom forms a covalent bond with the thiol group of a specific cysteine residue, Cys189, which is located near the narrowest region of the water pore. This binding physically obstructs the channel, preventing water molecules from passing through.
Caption: Mechanism of AQP1 inhibition by this compound.
Experimental Workflow for Oocyte Swelling Assay
The following diagram illustrates the key steps involved in the Xenopus oocyte swelling assay for testing AQP1 inhibitors.
Caption: Experimental workflow for the oocyte swelling assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural basis of aquaporin inhibition by mercury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural basis of aquaporin inhibition by mercury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Mechanisms of How Mercury Inhibits Water Permeation through Aquaporin-1: Understanding by Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of Mersalyl's antiviral activity with other compounds
A Guide for Researchers in Drug Development
This guide provides a comparative analysis of the antiviral activity of Mersalyl, an organomercurial diuretic, against selected viruses. Its performance is contrasted with other established antiviral compounds, supported by available experimental data. This document is intended for researchers, scientists, and professionals in the field of drug development to provide a comprehensive overview of this compound's potential and limitations as an antiviral agent.
Executive Summary
This compound has demonstrated in vivo antiviral activity against coxsackieviruses and herpes simplex virus in murine models.[1][2] Notably, this activity was not observed in standard in vitro cell culture assays, suggesting a potential indirect or host-mediated mechanism of action.[1][2] This contrasts with conventional antiviral drugs that typically exhibit direct antiviral effects in vitro. This guide presents a comparative summary of the available data, highlighting the differences in experimental settings and endpoints.
Data Presentation: Comparative Antiviral Activity
The following tables summarize the antiviral activity of this compound and comparator compounds. It is crucial to note the different experimental systems used (in vivo for this compound versus in vitro for comparators), which precludes direct quantitative comparison of efficacy.
Table 1: Antiviral Activity Against Coxsackieviruses
| Compound | Virus Strain(s) | Experimental System | Efficacy Metric | Value | Mechanism of Action |
| This compound | Coxsackievirus A21, B1 | In vivo (mice) | Statistically significant increase in survival | Not Quantified | Unknown; likely indirect or host-mediated |
| Pleconaril | Enteroviruses (including Coxsackieviruses) | In vitro | IC50 | ≤0.03 µM to ≤0.18 µM | Capsid binding, preventing uncoating |
| Arbidol | Coxsackievirus B3, B5 | In vitro | IC50 | 2.66 to 13.8 µg/mL | Broad-spectrum; inhibits virus-mediated membrane fusion |
Table 2: Antiviral Activity Against Herpes Simplex Virus (HSV)
| Compound | Virus Strain(s) | Experimental System | Efficacy Metric | Value | Mechanism of Action |
| This compound | Herpes Simplex Virus | In vivo (mice, topical) | Statistically significant effect on dermatitis | Not Quantified | Unknown; likely indirect or host-mediated |
| Acyclovir | HSV-1, HSV-2 | In vitro | IC50 / EC50 | 0.09 to 60 µM | Inhibition of viral DNA polymerase |
| Famciclovir | HSV-1, HSV-2 | In vitro | EC50 | <5 mg/mL (for penciclovir, the active metabolite) | Inhibition of viral DNA polymerase |
| Valacyclovir | HSV-1, HSV-2 | In vitro | EC50 | 0.09 to 60 µM (as acyclovir) | Prodrug of acyclovir; inhibition of viral DNA polymerase |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vivo Antiviral Assay for this compound (as described by Kramer et al., 1975)
-
Animal Model: Swiss mice.
-
Virus Strains: Coxsackievirus A21 and B1, Herpes Simplex Virus.
-
Infection Route:
-
Coxsackievirus: Intraperitoneal (IP) injection.
-
Herpes Simplex Virus (Dermatitis Model): Cutaneous inoculation on the back.
-
-
Treatment:
-
This compound Administration (Coxsackievirus): Intraperitoneal injection immediately after infection.
-
This compound Administration (HSV Dermatitis): Topical application of a 5% aqueous solution.
-
-
Endpoint:
-
Coxsackievirus: Observation for mortality over a defined period. Statistical significance was determined by comparing the survival rates of treated and untreated groups.
-
Herpes Simplex Virus: Scoring of skin lesions. Statistical significance was determined by comparing lesion scores between treated and untreated groups.
-
In Vitro Antiviral Assay (General Protocol for Comparator Compounds)
-
Cell Lines: Appropriate host cells for the specific virus (e.g., Vero cells for HSV).
-
Methodology:
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to form a monolayer.
-
Compound Preparation: The test compound is serially diluted to various concentrations.
-
Infection: Cell monolayers are infected with a known titer of the virus.
-
Treatment: The diluted compound is added to the infected cells.
-
Incubation: Plates are incubated for a period sufficient for the virus to cause a cytopathic effect (CPE) in untreated control wells.
-
Endpoint Measurement: The extent of viral replication is quantified using methods such as:
-
CPE Reduction Assay: Visual scoring of the reduction in virus-induced cell death.
-
Plaque Reduction Assay: Counting the number of viral plaques formed.
-
Yield Reduction Assay: Measuring the amount of infectious virus produced.
-
-
-
Data Analysis: The 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) is calculated, representing the concentration of the compound that inhibits viral replication by 50%.
Visualizations
Signaling Pathway and Mechanism of Action
Experimental Workflow: In Vivo Antiviral Testing
Logical Relationship: In Vitro vs. In Vivo Activity
Conclusion
This compound exhibits a unique antiviral profile, demonstrating efficacy in animal models but not in direct cell-based assays.[1] This suggests that its mechanism of action may be fundamentally different from that of the comparator compounds, which act directly on viral components. The lack of in vitro activity makes it challenging to perform traditional dose-response studies and determine metrics like IC50 or EC50. Further research is warranted to elucidate the precise mechanism of this compound's in vivo antiviral effects, which could involve modulation of the host immune response or other indirect pathways. This understanding is critical for assessing its therapeutic potential and for the design of future antiviral drugs with novel mechanisms of action.
References
A Comparative Guide to Mersalyl-Induced Gene Expression and a Cross-Validation with Other Hypoxia Mimetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the gene expression changes induced by the organomercurial compound Mersalyl, with a cross-validation against other known inducers of the hypoxia response pathway. The information is compiled from published research to assist in understanding the mechanistic distinctions of this compound's activity.
Comparison of Gene Expression Changes
The following tables summarize the effects of this compound and other stimuli on the expression of key hypoxia-inducible genes. While precise quantitative data from the primary literature was not accessible, this qualitative comparison is based on the findings reported by Gleadle et al. (1998)[1].
Table 1: Effect of Various Stimuli on the Expression of Hypoxia-Inducible Genes
| Gene | This compound | Hypoxia | Cobalt Chloride (CoCl₂) | Desferrioxamine (DFO) |
| VEGF | Induction | Induction | Induction | Induction |
| Enolase 1 | Induction | Induction | Induction | Induction |
| EPO | Inhibition of induced expression | Induction | Induction | Induction |
VEGF: Vascular Endothelial Growth Factor; EPO: Erythropoietin. Data is derived from Gleadle et al., 1998[1].
Table 2: Mechanistic Comparison of HIF-1 Activation
| Feature | This compound | Hypoxia | Cobalt Chloride (CoCl₂) | Desferrioxamine (DFO) |
| HIF-1 Activity | Induced | Induced | Induced | Induced |
| Requires IGF-1 Receptor | Yes | No | No | No |
| Requires MAPK Activity | Yes | No | Not Reported | Not Reported |
HIF-1: Hypoxia-Inducible Factor 1; IGF-1: Insulin-like Growth Factor 1; MAPK: Mitogen-Activated Protein Kinase. Data is derived from Gleadle et al., 1998[1].
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway for this compound-induced gene expression and a typical experimental workflow for its analysis.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison are provided below.
Northern Blot Analysis for mRNA Quantification
This protocol is for the detection and quantification of specific mRNA transcripts, such as VEGF and enolase 1.
a. RNA Extraction and Electrophoresis:
-
Total RNA is extracted from cultured cells (e.g., Hep3B human hepatoma cells) treated with this compound, hypoxia, CoCl₂, or DFO for a specified duration (e.g., 16 hours) using a standard method like the guanidinium thiocyanate-phenol-chloroform extraction.
-
The integrity and quantity of the extracted RNA are assessed by spectrophotometry.
-
Aliquots of total RNA (typically 10-20 µg per lane) are denatured and separated by electrophoresis on a formaldehyde-containing agarose gel.
b. RNA Transfer and Crosslinking:
-
The separated RNA is transferred from the gel to a nylon membrane via capillary blotting overnight.
-
The RNA is then covalently crosslinked to the membrane by exposure to ultraviolet (UV) light.
c. Hybridization and Detection:
-
The membrane is pre-hybridized in a suitable buffer to block non-specific binding sites.
-
A radiolabeled cDNA probe specific for the target mRNA (e.g., VEGF or enolase 1) is added to the hybridization buffer and incubated with the membrane overnight at an appropriate temperature (e.g., 65°C).
-
The membrane is washed under stringent conditions to remove the unbound probe.
-
The radioactive signal is detected by autoradiography. The intensity of the bands, corresponding to the amount of target mRNA, is quantified using densitometry. A probe for a housekeeping gene (e.g., GAPDH or β-actin) is used as a loading control.
Hypoxia-Inducible Factor 1 (HIF-1) Reporter Gene Assay
This assay measures the transcriptional activity of HIF-1 in response to various stimuli.
a. Cell Transfection:
-
Cells are transiently co-transfected with a reporter plasmid and a control plasmid.
-
The reporter plasmid contains a luciferase gene under the control of a minimal promoter and multiple copies of a Hypoxia Response Element (HRE) from a known hypoxia-inducible gene (e.g., EPO or VEGF).
-
The control plasmid, typically expressing Renilla luciferase under a constitutive promoter, is used to normalize for transfection efficiency.
b. Cell Treatment and Lysis:
-
Following transfection, the cells are treated with the respective stimuli (this compound, hypoxia, CoCl₂, or DFO) for a defined period.
-
After treatment, the cells are washed with phosphate-buffered saline (PBS) and lysed using a specific lysis buffer.
c. Luciferase Assay:
-
The cell lysates are transferred to a luminometer plate.
-
Luciferase and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system.
-
The firefly luciferase activity from the HRE reporter is normalized to the Renilla luciferase activity. The fold induction is calculated relative to untreated control cells.
Conclusion
This compound induces the expression of a subset of hypoxia-inducible genes, including VEGF and enolase 1, through the activation of HIF-1.[1] However, its mechanism of action is distinct from that of hypoxia, CoCl₂, and DFO, as it is dependent on the IGF-1 receptor and MAPK signaling pathways.[1] This unique mechanism suggests that this compound may serve as a valuable tool for dissecting the intricate regulation of the hypoxia response pathway and may have implications for therapeutic strategies targeting angiogenesis and cellular metabolism. Further quantitative studies are warranted to fully elucidate the dose-response and temporal dynamics of this compound-induced gene expression in comparison to other hypoxia mimetics.
References
A Comparative Analysis of Cellular Uptake Mechanisms: Mersalyl vs. Other Organic Mercurials
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cellular uptake mechanisms of the organomercurial compound Mersalyl with other organic mercurials, supported by experimental data. Understanding these mechanisms is crucial for toxicology, pharmacology, and the development of targeted therapeutic agents.
Quantitative Data Summary
The cellular uptake of organic mercurials is a complex process that varies depending on the specific compound, the cell type, and the experimental conditions. The following table summarizes key quantitative data from various studies to facilitate a comparative analysis.
| Compound | Experimental System | Key Findings & Quantitative Data | Transporters Implicated |
| This compound | Isolated rat liver basolateral membrane vesicles | Carrier-mediated, sodium-dependent uptake. (S)₀.₅: 20 µM Vₘₐₓ: 117 nmoles/min/g liver | Putative organic anion transporters (analogous to taurocholate uptake) |
| Methylmercury (MeHg) | C6 rat glioma cells | Cytotoxicity EC₅₀: 4.83 µM | - |
| Methylmercury-cysteine (MeHg-S-Cys) | C6 rat glioma cells | Cytotoxicity EC₅₀: 11.2 µM Uptake inhibited by L-methionine | L-type amino acid transporter (LAT) |
| Ethylmercury (EtHg) (from Thimerosal) | C6 rat glioma cells | Cytotoxicity EC₅₀: 5.05 µM | - |
| Ethylmercury-cysteine (EtHg-S-Cys) | C6 rat glioma cells | Cytotoxicity EC₅₀: 9.37 µM Uptake inhibited by L-methionine | L-type amino acid transporter (LAT) |
| Methylmercury (MeHg) | Proteoliposomes with OCTN2 | Inhibition of carnitine transport (mixed inhibition) IC₅₀: 7.4 µM Kᵢ: 13 µM | Organic cation transporter novel type 2 (OCTN2) |
| Inorganic Mercury (HgCl₂) | Proteoliposomes with OCTN2 | Inhibition of carnitine transport (non-competitive) IC₅₀: 2.5 µM Kᵢ: 4.2 µM | Organic cation transporter novel type 2 (OCTN2) |
Experimental Protocols
Cellular Uptake Assay in Cultured Cells (e.g., C6 Glioma Cells)
This protocol is adapted from studies investigating the cytotoxicity and uptake mechanisms of methylmercury and ethylmercury.
Objective: To determine the half-maximal effective concentration (EC₅₀) for cytotoxicity and to investigate the role of specific transporters in the uptake of organic mercurials.
Materials:
-
C6 rat glioma cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics
-
Organic mercurial compounds (e.g., MeHg, EtHg) and their L-cysteine conjugates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
L-methionine (as a transporter inhibitor)
-
Phosphate-buffered saline (PBS)
-
Multi-well cell culture plates (e.g., 96-well)
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed C6 glioma cells into 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere and grow for 24 hours.
-
Treatment:
-
Prepare a series of dilutions of the organic mercurial compounds (and their cysteine conjugates) in serum-free DMEM.
-
For inhibitor studies, pre-incubate a set of wells with a known concentration of L-methionine for 30 minutes before adding the mercurial compounds.
-
Remove the growth medium from the cells and wash once with PBS.
-
Add the different concentrations of the mercurial compounds (with or without the inhibitor) to the respective wells.
-
-
Incubation: Incubate the cells with the treatments for a defined period (e.g., 30 minutes).
-
Wash and Recovery: After the incubation period, remove the treatment medium, wash the cells three times with PBS, and then add fresh complete medium (DMEM with 10% FBS). Allow the cells to recover for 24 hours.
-
MTT Assay:
-
After the recovery period, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Plot the cell viability against the logarithm of the mercurial concentration and determine the EC₅₀ value using a sigmoidal dose-response curve fit.
-
Compare the EC₅₀ values in the presence and absence of L-methionine to assess the involvement of the LAT transporter.
-
Transport Assay in Isolated Liver Basolateral Membrane Vesicles
This protocol is based on studies of this compound uptake in the liver.[1]
Objective: To characterize the kinetics of this compound transport across the basolateral membrane of hepatocytes.
Materials:
-
Rat liver
-
Homogenization buffer (e.g., 250 mM sucrose, 10 mM HEPES-Tris, pH 7.4)
-
Sucrose solutions of various densities for gradient centrifugation
-
Radiolabeled this compound (e.g., [²⁰³Hg]this compound)
-
Uptake buffer (e.g., 100 mM NaCl, 100 mM mannitol, 20 mM HEPES-Tris, pH 7.4)
-
Stop solution (ice-cold, e.g., 280 mM mannitol, 20 mM HEPES-Tris, pH 7.4)
-
Scintillation cocktail and counter
-
Protein assay reagents
Procedure:
-
Isolation of Basolateral Membrane Vesicles:
-
Perfuse the rat liver with ice-cold saline to remove blood.
-
Homogenize the liver tissue in homogenization buffer.
-
Perform differential centrifugation to obtain a crude plasma membrane fraction.
-
Further purify the basolateral membrane vesicles using sucrose density gradient centrifugation.
-
Resuspend the final vesicle pellet in an appropriate buffer and determine the protein concentration.
-
-
Transport Assay:
-
Pre-warm the membrane vesicle suspension and the uptake buffer to the desired temperature (e.g., 37°C).
-
Initiate the transport by mixing the vesicle suspension with the uptake buffer containing radiolabeled this compound at various concentrations.
-
At specific time points (e.g., 15, 30, 60, 120 seconds), stop the reaction by adding an excess of ice-cold stop solution.
-
Immediately filter the mixture through a nitrocellulose filter to separate the vesicles from the external medium.
-
Wash the filter rapidly with ice-cold stop solution to remove non-transported radiolabel.
-
-
Quantification:
-
Place the filter in a scintillation vial with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the initial rate of uptake at each substrate concentration, expressed as pmol/mg protein/min.
-
Determine the kinetic parameters (S)₀.₅ (substrate concentration at half-maximal velocity, analogous to Kₘ) and Vₘₐₓ (maximal velocity) by fitting the data to the Michaelis-Menten equation or a suitable sigmoidal model for cooperative binding.
-
Cellular Uptake Mechanisms and Signaling Pathways
The cellular uptake of this compound and other organic mercurials involves distinct mechanisms, primarily revolving around carrier-mediated transport and molecular mimicry.
This compound Uptake via Carrier-Mediated Transport
The uptake of this compound, particularly in hepatocytes, is a carrier-mediated process that shares similarities with the transport of bile acids like taurocholic acid.[2] This transport is characterized by saturation kinetics, dependence on an extracellular sodium gradient, and temperature sensitivity.[2] The involvement of mercapto groups on the carrier protein is suggested by inhibition studies.[2]
References
A Comparative Guide to Mersalyl and Ethacrynic Acid as Sulfhydryl Reagents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Mersalyl and ethacrynic acid, two compounds historically used as diuretics and recognized for their reactivity with sulfhydryl groups. Understanding their relative efficacy, specificity, and mechanisms of action as sulfhydryl reagents is crucial for their application in biochemical research and drug development.
Introduction to the Reagents
This compound is an organomercurial compound that was once widely used as a diuretic.[1] Its mechanism of action is linked to its high affinity for sulfhydryl groups, leading to the inhibition of various enzymes and transport proteins. As a mercurial agent, it forms stable mercaptide bonds with cysteine residues in proteins.
Ethacrynic acid is a derivative of phenoxyacetic acid and also functions as a potent loop diuretic.[2][3] Its diuretic effect is, in part, attributed to its interaction with sulfhydryl groups in the renal tubules.[3] Ethacrynic acid is an α,β-unsaturated ketone, a structural feature that makes it susceptible to nucleophilic attack by sulfhydryl groups via a Michael addition reaction.
Quantitative Comparison of Efficacy
The following tables summarize the available quantitative data on the reactivity and inhibitory potential of this compound and ethacrynic acid. Direct comparative studies are limited; therefore, data from individual studies are presented.
Table 1: Reactivity with Sulfhydryl Compounds
| Parameter | This compound | Ethacrynic Acid | Source |
| Reaction with Glutathione (GSH) | Forms stable mercaptide adducts. Specific kinetic data is not readily available in the reviewed literature. | Reacts via Michael addition. The reaction is reversible. Pseudo first-order rate constants for the transfer of ethacrynic acid from its glutathione conjugate to N-acetyl-L-cysteine are 0.010 h⁻¹ (pH 6.4), 0.040 h⁻¹ (pH 7.4), and 0.076 h⁻¹ (pH 8.4). | N/A |
| Reaction with Cysteine | Forms stable mercaptide adducts. | The cysteine adduct of ethacrynic acid demonstrates diuretic activity, suggesting in vivo reactivity. The addition of cysteine can enhance the natriuretic potency of ethacrynic acid.[4] | N/A |
Table 2: Inhibition of Sulfhydryl-Dependent Enzymes
| Enzyme | This compound | Ethacrynic Acid | Source |
| Na+/K+-ATPase | Inhibits Na+/K+-ATPase activity. | Inhibits Na+/K+-ATPase at a concentration of 1 x 10⁻⁴M. | |
| Glutathione S-Transferases (GSTs) | Data not available. | Potent reversible inhibitor. IC₅₀ values for rat and human GSTs are: Alpha-class: 4.6-6.0 µM, Mu-class: 0.3-1.9 µM, Pi-class: 3.3-4.8 µM. | N/A |
Specificity as a Sulfhydryl Reagent
An important consideration for a sulfhydryl reagent is its specificity. While both compounds are known to react with sulfhydryl groups, their specificity profiles differ.
-
This compound , as a mercurial, is generally considered to have a high affinity and specificity for sulfhydryl groups, forming strong covalent bonds. However, like other heavy metal-based reagents, the possibility of non-specific interactions cannot be entirely ruled out.
-
Ethacrynic acid is not an absolutely specific sulfhydryl reagent. It has been shown to react rapidly and reversibly with other amino acid residues, including the imidazole group of histidine and the ε-amino group of lysine. This reactivity increases with increasing pH.
Experimental Protocols
General Protocol for Comparing Sulfhydryl Reactivity using a Model Thiol (e.g., Glutathione)
This protocol outlines a method to determine the rate of reaction of this compound and ethacrynic acid with a model sulfhydryl compound like glutathione (GSH), by measuring the decrease in free sulfhydryl groups over time.
Materials:
-
This compound solution of known concentration
-
Ethacrynic acid solution of known concentration
-
Glutathione (GSH) solution of known concentration
-
Ellman's Reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB)
-
Reaction buffer (e.g., phosphate buffer at a specific pH)
-
Spectrophotometer
Procedure:
-
Reaction Setup:
-
Prepare separate reaction mixtures containing the reaction buffer and a known concentration of GSH.
-
Initiate the reaction by adding a known concentration of either this compound or ethacrynic acid to the respective GSH solutions. Start a timer immediately.
-
Include a control reaction with GSH and buffer only to account for any spontaneous oxidation.
-
-
Time-Course Measurement of Free Sulfhydryls:
-
At various time points (e.g., 0, 1, 5, 10, 20, 30 minutes), withdraw an aliquot from each reaction mixture.
-
Immediately add the aliquot to a solution containing Ellman's reagent. The DTNB will react with the remaining free GSH to produce a colored product (2-nitro-5-thiobenzoate, TNB), which absorbs light at 412 nm.
-
Measure the absorbance of the TNB product at 412 nm using a spectrophotometer.
-
-
Data Analysis:
-
Create a standard curve of known GSH concentrations reacted with Ellman's reagent to determine the molar extinction coefficient of TNB.
-
Use the absorbance readings from the experimental time points to calculate the concentration of remaining free GSH in each reaction mixture.
-
Plot the concentration of free GSH as a function of time for both this compound and ethacrynic acid.
-
The initial rate of the reaction can be determined from the slope of the initial linear portion of the curve. This will provide a quantitative comparison of the reactivity of the two compounds with sulfhydryl groups under the tested conditions.
-
Signaling Pathway and Experimental Workflow Diagrams
Inhibition of Na+/K+-ATPase
Both this compound and ethacrynic acid are known to inhibit the Na+/K+-ATPase, a critical enzyme for maintaining cellular ion gradients. This inhibition is believed to be a key part of their diuretic mechanism and is mediated through their interaction with sulfhydryl groups on the enzyme.
Caption: Inhibition of Na+/K+-ATPase by this compound and Ethacrynic Acid.
Experimental Workflow for Comparing Sulfhydryl Reactivity
The following diagram illustrates the workflow for the experimental protocol described above.
Caption: Workflow for comparing sulfhydryl reagent reactivity.
Conclusion
Both this compound and ethacrynic acid are effective sulfhydryl reagents, a property that underlies their biological effects. This compound, as an organomercurial, exhibits high affinity for sulfhydryl groups. Ethacrynic acid also reacts readily with sulfhydryls, although with less specificity, as it can interact with other nucleophilic amino acid residues. The choice between these reagents for research purposes will depend on the specific requirements of the experiment, including the desired reactivity, specificity, and the potential for reversibility of the sulfhydryl modification. The provided data and protocols offer a foundation for making an informed decision and for designing further comparative studies.
References
- 1. This compound, a sulfhydryl reagent, alters the solubility of myosin and cytoskeletal proteins of human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparison of the effects of ethacrynic acid and a mercurial diuretic (this compound) on sodium transport across the isolated frog skin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of diuretics on Na+-K+-ATPase and c-AMP levels in toad bladder epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiol adducts of ethacrynic acid: a correlation of the rate of liberation of ethacrynic acid with the onset and magnitude of the diuretic response - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent replication of published findings on Mersalyl's biological activities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of published findings on the biological activities of Mersalyl, an organomercurial compound historically used as a diuretic. While direct independent replication studies are scarce due to the compound's age and superseded status, this document collates and compares data from various original research articles to offer an objective overview of its reported effects. The information is presented to aid researchers in understanding this compound's mechanisms of action and to provide detailed experimental protocols for those interested in further investigation.
Key Biological Activities of this compound
This compound has been reported to exert several distinct biological effects, primarily stemming from its high affinity for sulfhydryl groups on proteins. This interaction leads to the modulation of various cellular processes, including enzyme inhibition, induction of hypoxia-inducible factor 1 (HIF-1), and antiviral activity. This guide will delve into the experimental evidence supporting these activities.
Inhibition of Adenylate Cyclase
This compound has been identified as an inhibitor of adenylate cyclase, a key enzyme in cellular signaling that catalyzes the conversion of ATP to cyclic AMP (cAMP).
Comparative Data: Inhibition of Adenylate Cyclase by this compound
| Study / Research Group | System Studied | This compound Concentration | Observed Effect | IC50 |
| Hanoune, J. et al. (1975)[1] | Rat liver plasma membrane | 1-10 µM | Inhibition of adenylate cyclase activity | Not explicitly stated, but complete inhibition at 0.1 mM |
Experimental Protocol: Adenylate Cyclase Activity Assay[1]
This protocol is based on the methodology described by Hanoune, J. et al. (1975).
1. Preparation of Rat Liver Plasma Membranes:
-
Homogenize rat liver in a suitable buffer (e.g., Tris-HCl) and perform differential centrifugation to isolate the plasma membrane fraction.
2. Adenylate Cyclase Assay:
-
The reaction mixture contains:
-
Tris-HCl buffer
-
MgCl2
-
ATP (substrate)
-
[α-³²P]ATP (tracer)
-
An ATP-regenerating system (e.g., creatine phosphate and creatine kinase)
-
Theophylline (to inhibit phosphodiesterase)
-
Plasma membrane preparation
-
This compound at various concentrations
-
-
Incubate the reaction mixture at 37°C for a defined period.
-
Stop the reaction by adding a stopping solution (e.g., containing unlabeled cAMP and ATP) and boiling.
-
Isolate the produced [³²P]cAMP using column chromatography (e.g., Dowex and alumina columns).
-
Quantify the radioactivity of the isolated [³²P]cAMP using a scintillation counter.
-
Calculate adenylate cyclase activity as picomoles of cAMP formed per milligram of protein per minute.
3. Data Analysis:
-
Plot adenylate cyclase activity against the concentration of this compound to determine the inhibitory profile and estimate the IC50 value.
Diagram of this compound's Inhibitory Action on Adenylate Cyclase
Caption: this compound inhibits the conversion of ATP to cAMP by adenylate cyclase.
Induction of Hypoxia-Inducible Factor 1 (HIF-1) and Vascular Endothelial Growth Factor (VEGF)
This compound has been shown to induce the activity of HIF-1, a transcription factor that plays a crucial role in the cellular response to hypoxia. This induction leads to the expression of downstream target genes, including Vascular Endothelial Growth Factor (VEGF), a key regulator of angiogenesis.
Comparative Data: Induction of HIF-1 and VEGF by this compound
| Study / Research Group | Cell Line | This compound Concentration | Effect on HIF-1 Activity | Effect on VEGF mRNA |
| Semenza, G. L. et al. (1998)[2] | Hep3B (human hepatoma) | 25-100 µM | Induced HIF-1 DNA binding activity | Increased VEGF mRNA levels |
Experimental Protocol: Analysis of HIF-1 and VEGF Induction[2]
This protocol is based on the methodology described by Semenza, G. L. et al. (1998).
1. Cell Culture and Treatment:
-
Culture Hep3B cells in appropriate media and conditions.
-
Treat cells with varying concentrations of this compound for a specified duration (e.g., 4-16 hours).
2. Nuclear Extract Preparation:
-
Harvest cells and prepare nuclear extracts using a standard protocol to isolate proteins from the nucleus.
3. Electrophoretic Mobility Shift Assay (EMSA) for HIF-1 DNA Binding:
-
Synthesize and radiolabel a double-stranded oligonucleotide probe containing the HIF-1 binding site from a target gene (e.g., EPO).
-
Incubate the radiolabeled probe with the nuclear extracts.
-
Separate the protein-DNA complexes by non-denaturing polyacrylamide gel electrophoresis.
-
Visualize the complexes by autoradiography. An increase in the shifted band indicates increased HIF-1 DNA binding activity.
4. RNA Isolation and Northern Blot Analysis for VEGF mRNA:
-
Isolate total RNA from the treated and untreated cells.
-
Separate the RNA by denaturing agarose gel electrophoresis and transfer to a nylon membrane.
-
Hybridize the membrane with a radiolabeled cDNA probe specific for VEGF.
-
Visualize the VEGF mRNA band by autoradiography and quantify the signal intensity.
Diagram of this compound-Induced HIF-1 and VEGF Signaling Pathway
Caption: this compound induces VEGF expression via the IGF-1R/MAPK/HIF-1 pathway.
Antiviral Activity
This compound has demonstrated antiviral properties, particularly against coxsackieviruses, in in vivo models.
Comparative Data: Antiviral Activity of this compound
| Study / Research Group | Virus | Model | This compound Administration | Outcome |
| Kramer, M. J. et al. (1975)[3] | Coxsackievirus A21 and B1 | Mice | Intraperitoneal injection immediately after infection | Active against infection |
| Kramer, M. J. et al. (1975) | Coxsackievirus A21 and B1 | Tissue culture | - | Inactive |
| Kramer, M. J. et al. (1975) | Herpes simplex virus | Mice (dermatitis) | Topical application (5% aqueous solution) | Statistically significant effect |
Experimental Protocol: In Vivo Antiviral Assay in Mice
This protocol is based on the methodology described by Kramer, M. J. et al. (1975).
1. Animal Model and Infection:
-
Use a susceptible strain of mice.
-
Infect the mice with a lethal dose of coxsackievirus (e.g., A21 or B1) via an appropriate route (e.g., intraperitoneal).
2. Drug Administration:
-
Prepare a solution of this compound in a suitable vehicle.
-
Administer this compound to the mice at a specified dose and route (e.g., intraperitoneal injection).
-
The timing of administration relative to infection is critical (e.g., immediately after infection).
3. Observation and Data Collection:
-
Monitor the mice daily for signs of illness and mortality for a defined period (e.g., 14-21 days).
-
Record the number of surviving mice in the treated and control (vehicle-treated) groups.
4. Data Analysis:
-
Compare the survival rates between the this compound-treated and control groups.
-
Use statistical analysis (e.g., chi-square test) to determine if the observed difference in survival is significant.
Diagram of the Experimental Workflow for In Vivo Antiviral Testing
Caption: Workflow for evaluating the in vivo antiviral activity of this compound.
Conclusion
The available literature indicates that this compound possesses distinct biological activities, including the inhibition of adenylate cyclase, induction of the HIF-1 signaling pathway, and antiviral effects against certain viruses in vivo. The primary mechanism underlying these activities is likely its ability to interact with sulfhydryl groups on various proteins. While the presented data is derived from initial studies and not from dedicated replication efforts, the consistency of findings across different experimental systems provides a degree of validation. The detailed protocols provided herein offer a foundation for researchers who wish to further explore or independently verify these biological activities of this compound. It is important to note that due to its mercury content, this compound is considered toxic and has been replaced by safer alternatives in clinical practice. Any further research should be conducted with appropriate safety precautions.
References
- 1. Adenylate cyclase from rat-liver plasma membrane: inhibition by this compound and other mercurial derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound is a novel inducer of vascular endothelial growth factor gene expression and hypoxia-inducible factor 1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
Assessing Species-Specific Responses to Mersalyl: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the species-specific differences in response to Mersalyl, an organomercurial diuretic. Due to its historical use, comprehensive comparative studies are limited. This document synthesizes available data to offer insights into its mechanism of action and varied effects across different animal models.
Introduction
This compound is an organomercurial compound formerly used as a potent diuretic.[1] Its use has been largely discontinued in clinical practice due to the availability of safer and less toxic alternatives.[1] However, understanding its species-specific effects remains relevant for toxicological studies and for comprehending the broader mechanisms of mercurial compounds. This guide summarizes the known responses to this compound in various species, presents available quantitative data, and details relevant experimental protocols.
Mechanism of Action: Inhibition of Sulfhydryl-Containing Proteins
This compound, like other mercurial compounds, exerts its biological effects primarily through the high-affinity binding of its mercury component to sulfhydryl (-SH) groups on proteins.[1] This interaction can lead to conformational changes and inhibition of protein function.
Primary Target: Aquaporins
The principal mechanism of this compound's diuretic action is the inhibition of aquaporins (AQPs), which are channel proteins that facilitate the transport of water across cell membranes. By binding to cysteine residues near the pore of AQP channels, this compound sterically occludes the channel, preventing water reabsorption in the renal tubules. This leads to an increase in water excretion, or diuresis. The sensitivity of different aquaporin isoforms to mercurials can vary, which may contribute to species-specific differences in response.
Other Potential Targets
Beyond aquaporins, the reactivity of this compound with sulfhydryl groups suggests it can affect a wide range of proteins, including ion transporters and enzymes. One such target is the Na+/K+-ATPase, an essential enzyme for maintaining cellular ion gradients. Inhibition of this pump in the renal tubules would further contribute to diuresis by increasing sodium excretion.
Signaling Pathway of this compound's Diuretic Action
The following diagram illustrates the proposed signaling pathway for this compound's diuretic effect, focusing on its interaction with aquaporins in a renal tubule cell.
Caption: Proposed mechanism of this compound-induced diuresis via aquaporin inhibition.
Species-Specific Differences in Response
Direct comparative studies on the effects of this compound across multiple species are scarce. The following sections synthesize available data on its diuretic efficacy and toxicity in different animal models.
Diuretic Effect
A study directly comparing the diuretic effect of this compound in rats and dogs found that the action of this compound in dogs was significantly greater than that of other diuretics tested. While a direct statistical comparison of the diuretic response between rats and dogs was not the primary focus, the study highlighted the utility of both species for diuretic assays.
Table 1: Comparison of this compound's Diuretic Effect in Different Species
| Species | Route of Administration | Dose | Observed Effect | Source |
| Rat | Intraperitoneal | Not specified | Diuretic effect observed | Dicker (1946) |
| Dog | Intravenous | Not specified | Significant diuretic effect | Unspecified |
| Mouse | Intraperitoneal | Not specified | Active diuretic effect | Kramer et al. (1975)[2] |
| Frog (isolated skin) | In vitro | Not specified | Reduces sodium transport from the transporting system to the inner bathing solution. | Baba et al. (1968) |
Toxicity
Acute toxicity data (LD50) for this compound is available for mice and rats, though the routes of administration differ, making direct comparison challenging.
Table 2: Acute Toxicity of this compound in Different Species
| Species | Route of Administration | LD50 (mg/kg) | Source |
| Mouse | Intravenous | 72.6 | Guidechem[3] |
| Rat | Intravenous | 17.7 | Guidechem |
Note: LD50 values can be influenced by many factors, including strain, age, and sex of the animals, as well as the specific formulation of the compound.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of a compound's effects. The following are summaries of experimental protocols used to evaluate the diuretic and aquaporin-inhibiting properties of substances like this compound.
In Vivo Diuretic Activity Assay (Rat Model - Modified Lipschitz Test)
This protocol is a standard method for screening diuretic agents in rats.
-
Animal Preparation: Adult male Wistar rats are fasted overnight with free access to water.
-
Grouping: Animals are divided into control, standard (e.g., Furosemide), and test groups.
-
Hydration: All animals receive a priming dose of 0.9% saline solution (e.g., 25 ml/kg) orally or intraperitoneally to ensure a uniform state of hydration and promote diuresis.
-
Drug Administration:
-
The control group receives the vehicle.
-
The standard group receives a known diuretic.
-
The test groups receive varying doses of the test compound (e.g., this compound).
-
-
Urine Collection: Animals are placed in metabolic cages that separate urine and feces. Urine is collected at regular intervals (e.g., every hour for 5 hours) and the total volume is measured.
-
Analysis: The total urine output is calculated and compared between groups. Additionally, urine electrolyte concentrations (Na+, K+, Cl-) can be measured using a flame photometer to assess the natriuretic and kaliuretic effects.
Aquaporin Inhibition Assay (Xenopus Oocyte Expression System)
This in vitro method provides a direct measure of a compound's effect on aquaporin function.
-
Oocyte Preparation: Oocytes are harvested from Xenopus laevis frogs.
-
cRNA Injection: Oocytes are injected with cRNA encoding the specific aquaporin isoform of interest. Control oocytes are injected with water.
-
Incubation: Oocytes are incubated for 2-3 days to allow for protein expression.
-
Swelling Assay:
-
Individual oocytes are placed in an isotonic buffer, and the baseline volume is recorded using video microscopy.
-
The isotonic buffer is then replaced with a hypotonic buffer.
-
The rate of oocyte swelling due to water influx through the aquaporins is measured by recording the change in oocyte volume over time.
-
-
Inhibitor Testing: The swelling assay is repeated in the presence of the test compound (this compound) at various concentrations to determine its inhibitory effect on the rate of water transport.
Experimental Workflow for Comparative Diuretic Assessment
The following diagram outlines a logical workflow for a comparative study of this compound's diuretic effect in multiple species.
Caption: A generalized workflow for assessing the diuretic effects of this compound in multiple species.
Conclusion
References
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Mersalyl
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and protecting the ecosystem. Mersalyl, an organomercurial compound, requires specific disposal procedures due to its toxicity and environmental hazards. Adherence to these guidelines is not only a matter of regulatory compliance but also a core component of responsible scientific practice.
Immediate Safety and Handling Precautions
Before commencing any disposal procedure, it is crucial to handle this compound waste with the appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat. All handling of this compound waste should be conducted within a certified chemical fume hood to prevent the inhalation of any dust or vapors.[1]
Step-by-Step Disposal Protocol
The disposal of this compound and its contaminated materials must be managed as hazardous waste. The following steps provide a clear, procedural guide for its proper disposal:
-
Segregation and Collection :
-
All waste containing this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials, and gloves), must be segregated from non-hazardous waste streams.[2]
-
Collect this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container.[3][4][5] The container should be compatible with organomercurial compounds.
-
-
Labeling :
-
The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of the contents (e.g., "this compound acid waste, solid").
-
Include the accumulation start date and the associated hazards (e.g., "Toxic," "Environmental Hazard").
-
-
Storage :
-
Store the sealed waste container in a designated satellite accumulation area or a central hazardous waste storage facility.
-
The storage area must be well-ventilated, secure, and away from incompatible materials.
-
-
Spill Management :
-
In the event of a spill, immediately alert personnel in the area and restrict access.
-
For minor spills, use a mercury spill kit or an absorbent material like sand or vermiculite to contain the spill. Avoid raising dust.
-
For major spills, evacuate the area and contact the institution's Environmental Health and Safety (EHS) department or emergency responders.
-
All materials used for cleanup must be collected and disposed of as hazardous waste.
-
-
Final Disposal :
-
Arrange for the pickup and disposal of the this compound waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
The waste will typically be transported to a permitted treatment, storage, and disposal facility (TSDF) that is equipped to handle mercury-containing waste.
-
Never dispose of this compound down the drain or in the regular trash.
-
Quantitative Data and Regulatory Compliance
While specific quantitative limits for this compound disposal are not broadly published and can vary by jurisdiction, the overarching principle is that as an organomercurial compound, it is classified as a hazardous waste. Disposal must comply with national and local regulations.
| Parameter | Guideline | Citation |
| Waste Classification | Hazardous Waste (due to mercury content) | |
| Disposal Route | Approved hazardous waste disposal facility | |
| Prohibited Disposal | Do not dispose in sanitary sewers or municipal trash | |
| Container Requirements | Leak-proof, sealed, and clearly labeled | |
| Storage Conditions | Well-ventilated, secure area, away from incompatibles |
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
